Product packaging for Fluorescein 6-isothiocyanate(Cat. No.:CAS No. 1173-43-9)

Fluorescein 6-isothiocyanate

Cat. No.: B1226322
CAS No.: 1173-43-9
M. Wt: 389.4 g/mol
InChI Key: IRZWHILMNSFEAF-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Fluorescent Labeling Reagent

The journey of FITC as a fluorescent label began in the 1940s. In 1942, Albert Coons and his colleagues first utilized a derivative of fluorescein (B123965) to label antibodies, a groundbreaking development that laid the groundwork for immunofluorescence techniques. tdblabs.senumberanalytics.combioradiations.com The synthesis of FITC itself was later accomplished by Robert Seiwald and Joseph Burckhalter in 1958. wikipedia.orgpatsnap.com

FITC is typically available as a mixture of two isomers: fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). wikipedia.org While both isomers possess nearly identical fluorescence properties, their conjugates can exhibit different retention and electrophoretic behaviors. peptideweb.com The isothiocyanate group in both isomers reacts with nucleophiles, particularly the primary amine groups found in proteins. wikipedia.orgpeptideweb.com

The introduction of FITC revolutionized the labeling of biomolecules. tdblabs.se Its ability to form stable thiourea (B124793) linkages with the amine groups of proteins, such as those on lysine (B10760008) residues and the N-terminus, made it a popular choice for creating fluorescent probes. tdblabs.seresearchgate.net This stability and the bright green fluorescence emitted by the fluorescein core cemented FITC's role as a leading fluorescent labeling reagent for decades. tdblabs.setdblabs.se

Foundational Role in Biochemical and Molecular Biology Research

The application of 6-FITC and its isomer has been fundamental to advancements in biochemistry and molecular biology. The ability to attach a fluorescent tag to proteins, antibodies, and other biomolecules has enabled researchers to visualize and track these molecules within complex biological systems. chemimpex.comchemimpex.com

Key applications that highlight its foundational role include:

Immunofluorescence: FITC-labeled antibodies are extensively used to identify specific proteins within cells and tissues, a technique crucial for disease diagnosis and understanding cellular architecture. numberanalytics.comnumberanalytics.com

Flow Cytometry: In flow cytometry, FITC is used as a fluorescent tag to analyze and sort cell populations based on their specific characteristics. chemimpex.combioradiations.com The development of flow cytometers with 488 nm lasers, which efficiently excite FITC, was a significant step in expanding the capabilities of this technology. bioradiations.comnih.gov

Fluorescence Microscopy: The strong fluorescence of FITC makes it ideal for high-sensitivity visualization of cellular structures and dynamic processes under a microscope. chemimpex.comvulcanchem.com

Protein Labeling and Tracking: Researchers utilize FITC to label and track proteins, providing insights into their localization, interactions, and functions within cells. vulcanchem.com Studies have shown that a controlled labeling ratio is crucial to maintain the biological activity of the protein. nih.gov

Broad Impact Across Biological Disciplines and Emerging Research Domains

The influence of 6-FITC extends across a wide array of biological disciplines. Its use is not confined to basic cell biology but also plays a significant role in fields such as immunology, neuroscience, and cancer research. chemimpex.comnih.gov

In recent years, 6-FITC has found applications in emerging research areas:

Biosensor Development: The fluorescent properties of FITC are harnessed in the creation of biosensors and diagnostic kits for detecting specific analytes. chemimpex.com

Drug Delivery Research: Scientists employ FITC to track the distribution of therapeutic agents within biological systems, aiding in the study of drug delivery mechanisms. chemimpex.com

Nanotechnology: FITC has been conjugated with nanoparticles to create fluorescent probes for cellular imaging and other biomedical applications. chemisgroup.us

Despite the development of newer, more photostable fluorophores like Alexa Fluor 488, FITC remains a widely used and important tool in many laboratories due to its high absorptivity, quantum efficiency, and well-established protocols. wikipedia.orgtdblabs.se Its propensity for photobleaching is even exploited in techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the mobility of proteins in membranes. wikipedia.org

Table 1: Properties of this compound (6-FITC)

Property Value Reference
Chemical Formula C21H11NO5S wikipedia.org
Molar Mass 389.38 g·mol−1 wikipedia.org
Excitation Maximum ~490 nm aatbio.com
Emission Maximum ~525 nm aatbio.com
Appearance Yellow to amber powder vulcanchem.com
Reactive Group Isothiocyanate (-N=C=S) wikipedia.org
Reactivity Primary amines wikipedia.org

Table 2: Key Research Applications of this compound

Application Description Key Findings/Impact Reference
Immunofluorescence Labeling antibodies to visualize specific antigens in cells and tissues. Revolutionized disease diagnosis and the study of cellular structures. numberanalytics.comnumberanalytics.com
Flow Cytometry Tagging cells to analyze and sort them based on their properties. Enabled high-throughput analysis of cell populations. chemimpex.combioradiations.com
Fluorescence Microscopy Visualizing cellular components and processes with high sensitivity. Provided detailed insights into cellular dynamics. chemimpex.comvulcanchem.com
Bioconjugation Covalently attaching to proteins and other biomolecules. Created stable fluorescent probes for tracking and analysis. chemimpex.comtdblabs.se
Drug Delivery Research Tracking the distribution of therapeutic agents. Facilitated the study of drug delivery mechanisms. chemimpex.com

Table 3: Compound Names Mentioned in this Article

Compound Name
4',6-diamidino-2-phenylindole (DAPI)
5-(iodoacetamido)fluorescein (5-IAF)
Alexa 488
Alexa Fluor 488
DABCYL
Dichlorotriazinylamino fluorescein (DTAF)
DyLight 488
Fluorescein
Fluorescein 5(6)-isothiocyanate
Fluorescein 5-isothiocyanate (5-FITC)
This compound (6-FITC)
Rhodamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H11NO5S B1226322 Fluorescein 6-isothiocyanate CAS No. 1173-43-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173-43-9

Molecular Formula

C21H11NO5S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26)

InChI Key

IRZWHILMNSFEAF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Other CAS No.

27072-45-3

Pictograms

Health Hazard

Origin of Product

United States

Bioconjugation Chemistry of Fluorescein 6 Isothiocyanate

Principles of Isothiocyanate Reactivity with Biomolecules

The isothiocyanate group is an electrophilic moiety, meaning it is attracted to and reacts with nucleophiles—electron-rich atoms or functional groups. nih.gov This reactivity is the basis for its use in bioconjugation. While isothiocyanates are moderately reactive, they are relatively stable in water and most solvents. tdblabs.sebioacts.com

Formation of Stable Thiourea (B124793) Linkages

The primary reaction utilized in bioconjugation with 6-FITC is the formation of a stable thiourea linkage. nih.gov This occurs when the isothiocyanate group reacts with a primary amine. ontosight.ai The resulting thiourea bond is a covalent linkage that securely attaches the fluorescein (B123965) dye to the target biomolecule. tdblabs.se While generally stable, this linkage can be less stable than the amide bonds formed by other amine-reactive reagents like NHS esters, and some hydrolysis can occur at acidic pH. mdpi.com

Primary Amine Targeting: Lysine (B10760008) Residues and N-termini of Proteins

The main targets for 6-FITC on proteins are primary amine groups. thermofisher.com These are found in two principal locations: the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. nih.govnih.gov Because lysine residues are often abundant and located on the surface of proteins, they are readily accessible for conjugation. thermofisher.com The reaction between the isothiocyanate group and these primary amines results in the formation of a stable thiourea bond. tdblabs.seaatbio.com

The reactivity of these amine groups is dependent on their pKa values, which differ for the N-terminal α-amine (around pKa 8) and the lysine ε-amine (around pKa 10.5). nih.govpeptideweb.com This difference in basicity can be exploited to achieve some level of selectivity in the labeling reaction. nih.gov

Consideration of Other Nucleophilic Interactions (e.g., Sulfhydryl, Imidazoyl, Tyrosyl, Carbonyl Groups)

While the primary reaction of isothiocyanates is with amines, they can also react with other nucleophilic groups present in proteins. medchemexpress.com These include the sulfhydryl (thiol) groups of cysteine residues, the imidazole (B134444) ring of histidine, the hydroxyl group of tyrosine, and carbonyl groups. medchemexpress.com

The reaction with sulfhydryl groups to form dithiocarbamates is a notable side reaction. nih.govnih.gov However, unlike the stable thiourea linkage formed with amines, the reaction of isothiocyanates with thiols and hydroxyl groups is often reversible. nih.govrsc.org The reactivity of these various nucleophilic residues towards isothiocyanates is largely influenced by their pKa, which can be affected by the local protein microenvironment. oup.com

Significance of Isomeric Forms (5-FITC vs. 6-FITC) in Conjugation Studies

Fluorescein isothiocyanate is typically available as a mixture of two isomers: 5-FITC and 6-FITC. wikipedia.org These isomers have very similar absorption and fluorescence spectra. eurogentec.comaatbio.com However, their structural differences can lead to variations in their reactivity and binding to proteins. eurogentec.comaatbio.com This can result in the protein-dye conjugates having different chromatographic and electrophoretic properties. eurogentec.comaatbio.com For this reason, highly purified single isomers are often preferred for conjugation studies to ensure consistency and reproducibility. 5-FITC is the more commonly used isomer. eurogentec.com

Methodological Optimization of Conjugation Protocols

To achieve efficient and specific labeling of biomolecules with 6-FITC, optimization of the conjugation protocol is crucial. Key factors to consider include the pH of the reaction and the composition of the buffer system. medchemexpress.com

Influence of Reaction pH and Buffer Systems

The pH of the reaction medium significantly impacts the efficiency of the conjugation reaction. bioacts.com The reaction between the isothiocyanate group and primary amines is most efficient at an alkaline pH, typically between 9.0 and 9.5. wiley-vch.de Some sources suggest a broader optimal range of pH 8.5 to 9.5 for modifying lysine residues. nih.gov This is because a higher pH helps to deprotonate the primary amine groups, making them more nucleophilic and reactive. peptideweb.com

The choice of buffer is also critical. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the FITC. eurogentec.com Amine-free buffers like phosphate, carbonate, borate, or MOPS are recommended. eurogentec.comabcam.com If the protein is in an incompatible buffer, it should be exchanged into a suitable buffer via dialysis or gel filtration before initiating the conjugation reaction. eurogentec.com

Table 1: Key Parameters in Fluorescein 6-Isothiocyanate Bioconjugation

ParameterDescriptionRecommended ConditionsRationale
Target Functional Group The primary molecular group on the biomolecule that reacts with 6-FITC.Primary amines (-NH₂) on lysine residues and the N-terminus. nih.govthermofisher.comThese groups are highly nucleophilic and readily accessible on the protein surface, leading to the formation of stable thiourea bonds. nih.govtdblabs.sethermofisher.com
Reaction pH The acidity or alkalinity of the reaction mixture.Alkaline pH, typically 9.0-9.5. wiley-vch.de Some protocols suggest a range of 8.5-9.5. nih.govIncreases the nucleophilicity of the target primary amines by promoting their deprotonation, thus enhancing reaction efficiency. peptideweb.com
Buffer System The solution used to maintain a stable pH during the reaction.Amine-free buffers such as phosphate, carbonate, borate, or MOPS. eurogentec.comabcam.comBuffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the isothiocyanate. eurogentec.com
Isomer Selection Choice between the two positional isomers of FITC.Single isomers (5-FITC or 6-FITC) are preferred over a mixture. eurogentec.comaatbio.comAlthough spectrally similar, isomers can differ in reactivity and binding, affecting the properties of the final conjugate. eurogentec.comaatbio.com
Potential Side Reactions Unintended reactions with other functional groups.Reactions with sulfhydryl (cysteine), hydroxyl (tyrosine), and imidazole (histidine) groups can occur. medchemexpress.comThese reactions are generally less stable and can be reversible, unlike the thiourea linkage with primary amines. nih.govrsc.org

Determination and Control of Dye-to-Biomolecule Molar Ratios

The degree of labeling (DOL), or the molar ratio of fluorescein to the biomolecule, is a critical parameter in bioconjugation. aatbio.com It dictates the fluorescence intensity of the conjugate and can influence the biological activity of the labeled molecule. thermofisher.com An optimal DOL provides a strong signal without compromising the function of the biomolecule. For antibodies, an ideal DOL typically falls between 2 and 10. aatbio.com

The determination of the dye-to-biomolecule molar ratio, often referred to as the F/P ratio for proteins, is typically achieved through spectrophotometry. sigmaaldrich.comulab360.com This method involves measuring the absorbance of the conjugate solution at two key wavelengths: 280 nm, which corresponds to the maximum absorbance of the protein, and approximately 495 nm, the maximum absorbance of FITC. sigmaaldrich.comulab360.com

A correction factor is necessary because the fluorescein dye also absorbs light at 280 nm. sigmaaldrich.comulab360.com The following formulas are commonly used to calculate the molar concentrations of the protein and the dye, and subsequently the DOL:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein aatbio.com

Dye Concentration (M) = Aₘₐₓ / ε_dye

Degree of Labeling (DOL) = Moles of Dye / Moles of Protein aatbio.com

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

CF is the correction factor for the dye's absorbance at 280 nm (for FITC, this is approximately 0.35). sigmaaldrich.comulab360.com

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

Table 1: Key Spectroscopic Parameters for FITC and a Common Protein

Parameter Value Reference
FITC Aₘₐₓ ~495 nm sigmaaldrich.com
FITC Molar Extinction Coefficient (ε) ~68,000 M⁻¹cm⁻¹ thermofisher.com
FITC Correction Factor (at 280 nm) ~0.35 sigmaaldrich.comulab360.com
IgG Molar Extinction Coefficient (ε) ~210,000 M⁻¹cm⁻¹ aatbio.com

Control over the DOL is primarily achieved by manipulating the initial molar ratio of FITC to the biomolecule in the reaction mixture. oup.com Generally, increasing the concentration of FITC relative to the protein will result in a higher degree of labeling. However, other factors such as protein concentration, pH, temperature, and reaction time also play significant roles. nih.govnih.gov For instance, a higher protein concentration can lead to a higher F/P ratio. nih.govnih.gov To achieve a desired DOL, it is often necessary to perform small-scale trial conjugations with varying dye-to-protein ratios and reaction conditions. aatbio.com

Kinetic Considerations: Reaction Time and Temperature Effects

The kinetics of the conjugation reaction between this compound and a biomolecule are significantly influenced by both time and temperature. The reaction involves the nucleophilic attack of a primary amine group on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage. aatbio.com

The rate of this reaction is highly dependent on temperature. oup.com Elevated temperatures generally accelerate the reaction rate, leading to a faster attainment of the maximum degree of labeling. aatbio.com However, it is crucial to consider the thermal stability of the biomolecule being labeled, as high temperatures can lead to denaturation and loss of biological activity. aatbio.com One study found that for the conjugation of FITC with rabbit γ-globulin at pH 9.5, the reaction was essentially complete within 30 minutes at 25°C. oup.com Another study reported that maximal labeling of a relatively pure IgG was achieved in 30-60 minutes at room temperature and pH 9.5. nih.govnih.gov A common protocol involves incubating the reaction mixture for 8 hours at 4°C in the dark. sigmaaldrich.com

Reaction time is another critical parameter. The degree of labeling increases with reaction time until it reaches a plateau, indicating that all accessible amine groups have reacted or that the FITC has been hydrolyzed. nih.govnih.gov Monitoring the reaction over time can help in determining the optimal duration to achieve the desired DOL without causing significant degradation of the biomolecule or the dye. For instance, studies have shown that with a 2:1 molar ratio of FITC to insulin (B600854) at a pH greater than 8, the quantity of di-labeled conjugates increases significantly after 2 hours of reaction time. researchgate.net

Role of Solvents in Conjugation Efficiency

The choice of solvent is a critical factor influencing the efficiency of the conjugation reaction. FITC is not readily soluble in aqueous solutions and is prone to hydrolysis, especially at the basic pH required for the conjugation reaction. aatbio.comsigmaaldrich.com Therefore, a common practice is to first dissolve the FITC in an anhydrous organic solvent to create a stock solution, which is then added to the aqueous buffer containing the biomolecule immediately before the reaction. aatbio.comsigmaaldrich.com

Commonly used organic solvents for dissolving FITC include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). peptideweb.comaatbio.com Acetone and ethanol (B145695) are also viable options. sigmaaldrich.com The use of these organic solvents ensures that the FITC is fully solubilized and available to react with the amine groups of the biomolecule.

The conjugation reaction itself is typically carried out in an aqueous buffer with a basic pH, usually between 8.5 and 9.5. thermofisher.com This alkaline environment is necessary to deprotonate the primary amine groups of the protein, making them more nucleophilic and reactive towards the isothiocyanate group of FITC. thermofisher.com However, the rate of FITC hydrolysis also increases with pH. thermofisher.com Therefore, a careful balance must be struck to maximize the conjugation efficiency while minimizing the degradation of the dye.

Applications of Fluorescein 6 Isothiocyanate in Biological and Biomedical Research

Biomolecular Labeling for Research Probes

The ability of Fluorescein (B123965) 6-isothiocyanate to covalently attach to biomolecules makes it an invaluable tool for creating fluorescent probes for research. chemimpex.comchemimpex.com This process, known as bioconjugation, enhances the visibility of these molecules in various experimental setups. chemimpex.com The isothiocyanate group's reactivity with amine groups on proteins, peptides, and other biomolecules facilitates the creation of stable conjugates. tdblabs.seyoudobio.com These fluorescently labeled molecules serve as powerful tools to investigate cellular structures, biological processes, and the mechanisms of disease at a molecular level. chemimpex.comchemimpex.com

Protein and Antibody Conjugation for Antigen and Receptor Studies

Fluorescein 6-isothiocyanate is extensively used to label proteins and antibodies for a variety of research applications, including the study of antigens and cellular receptors. chemimpex.comtdblabs.seyoudobio.com The isothiocyanate group of FITC reacts with primary amine groups on proteins, such as those on lysine (B10760008) residues, to form stable covalent bonds. aatbio.comfishersci.be This conjugation process allows for the visualization and tracking of proteins and antibodies in various assays. chemimpex.com

FITC-labeled antibodies are fundamental tools in immunofluorescence-based assays like flow cytometry, fluorescence microscopy, immunohistochemistry, Western blotting, and ELISA. fishersci.belumiprobe.comabmole.com In these techniques, the fluorescently tagged antibody binds specifically to its target antigen, allowing for the detection and quantification of the antigen within cells or tissues. tdblabs.se For instance, in flow cytometry, FITC-labeled antibodies are used to identify and sort specific cell populations based on the presence of surface antigens. tdblabs.se Similarly, in fluorescence microscopy, these conjugates help to visualize the localization of specific proteins within cellular compartments. tdblabs.seaatbio.com

The conjugation of FITC to proteins is a well-established technique, with studies dating back to the 1970s exploring the optimal conditions for labeling, such as pH, temperature, and protein concentration. nih.gov It has been shown that higher pH and protein concentrations can lead to a more rapid and maximal labeling of IgG molecules. nih.gov However, it is crucial to control the degree of labeling, as over-labeling can lead to protein aggregation and altered biological activity. sigmaaldrich.com

Table 1: Examples of Proteins and Antibodies Labeled with this compound

Labeled BiomoleculeApplicationResearch Focus
Antibodies (Polyclonal and Monoclonal)Flow Cytometry, Immunofluorescence, ELISA, Western BlottingAntigen detection, cell sorting, protein localization
Human Plasma FibronectinExtracellular Matrix Remodeling StudiesInvestigating the dynamic relationship between cells and fibronectin
Histone H5DNA Interaction StudiesExamining the binding and structural perturbations of histone H5 on DNA
Peptide Hormones and CytokinesReceptor IdentificationIdentifying and characterizing receptors on target cells

Nucleic Acid Labeling for Hybridization and Genetic Analysis

This compound (FITC) and its derivatives are utilized for labeling nucleic acids, such as DNA and RNA, for applications in hybridization and genetic analysis. bocascientific.comnih.gov While enzymatic methods are common for incorporating fluorophores into nucleic acids, chemical labeling with reagents like FITC provides an alternative approach. oup.com

One method involves the introduction of amine groups into the nucleic acid structure, which can then react with the isothiocyanate group of FITC. oup.com For example, amine-modified oligonucleotides can be readily labeled with FITC. tdblabs.se Another technique involves the partial depurination of DNA to create aldehyde groups, which can then be coupled with fluorescent labels containing a hydrazine (B178648) group. oup.com Alternatively, the depurinated sites can be reacted with ethylenediamine (B42938) to introduce a primary amine for subsequent labeling with FITC. oup.com

FITC-labeled nucleic acid probes are employed in techniques such as fluorescence in situ hybridization (FISH) and checkerboard DNA-DNA hybridization. tdblabs.senih.gov In FISH, these probes bind to complementary sequences within chromosomes or cells, allowing for the visualization and localization of specific genetic sequences. tdblabs.se The checkerboard DNA-DNA hybridization method utilizes fluorescein-labeled whole genomic DNA probes to simultaneously detect and quantify multiple bacterial species in complex samples, such as subgingival plaque. nih.gov

Furthermore, fluorescein phosphoramidites, which produce a fluorescein-type structure similar to that from FITC, are used in automated DNA synthesis to create fluorescently labeled oligonucleotides for various molecular biology applications. glenresearch.com These labeled oligonucleotides are crucial for multicolor detection in modern DNA sequencers and genetic analyzers. glenresearch.com

Carbohydrate and Polysaccharide Conjugation for Glycobiological Investigations

This compound (FITC) is a valuable tool for labeling carbohydrates and polysaccharides, enabling researchers to investigate their roles in various biological processes, a field known as glycobiology. researchgate.nettdblabs.se The isothiocyanate group of FITC can react with amine groups that have been introduced into the carbohydrate structure, allowing for stable fluorescent tagging. biorxiv.org

FITC-labeled polysaccharides, such as dextrans, inulin, and hyaluronic acid, are widely used as probes to study permeability, microcirculation, and diffusion in real-time. tdblabs.se For example, FITC-dextrans of varying molecular weights have been used to assess the permeability of biological barriers. mdpi.com In a notable study, FITC-conjugated dextrans were printed onto microarrays to verify the immobilization of polysaccharides for studying bacterial interactions. mdpi.com

The process of labeling often involves the chemical modification of the polysaccharide to introduce reactive amine groups. For instance, polysaccharides can be functionalized with amino groups through reductive amination, which can then be conjugated with FITC. biorxiv.org In one study, oligosaccharides were functionalized with an aminooxy linker and subsequently labeled with FITC to create glycoconjugates. biorxiv.org

FITC labeling has also been instrumental in studying carbohydrate-protein interactions. For example, fluorescently labeled H. pylori isolates were used to investigate the binding specificities of its adhesins to glycoproteins on a microarray. mdpi.com Furthermore, fluorescent glycan probes synthesized by conjugating amino-functionalized saccharides with FITC are used in fluorescence polarization assays to study these interactions in detail. rsc.org

Table 2: Examples of FITC-Labeled Carbohydrates and Their Applications

Labeled Carbohydrate/PolysaccharideApplicationResearch Focus
DextransPermeability and Microcirculation StudiesAssessing barrier function and fluid dynamics in biological systems. tdblabs.se
InulinGlycobiology ResearchUsed as a marker in various biological studies. tdblabs.se
Hyaluronic AcidGlycobiology ResearchStudying the biological roles of this important polysaccharide. tdblabs.se
Gellan GumBioimagingDevelopment of bio-imaging materials. researchgate.net
OligosaccharidesGlycoconjugate SynthesisCreating fluorescently labeled building blocks for further research. biorxiv.org

Enzyme and Peptide Labeling in Mechanistic Research

This compound (FITC) is a valuable tool for labeling enzymes and peptides to investigate their mechanisms of action and distribution. medchemexpress.com The isothiocyanate group of FITC reacts with amine groups present in enzymes and peptides, allowing for their fluorescent tagging. tdblabs.seyoudobio.com This labeling enables researchers to visualize the localization of enzymes and to develop assays for their activity. medchemexpress.com

A key application of FITC in enzymology is the development of sensitive protease assays. nih.gov For example, a widely used method involves labeling casein, a protein substrate for many proteases, with FITC. nih.gov When a protease cleaves the FITC-labeled casein, the resulting smaller, fluorescent fragments can be separated from the larger, intact substrate, and the increase in fluorescence in the supernatant is proportional to the enzyme's activity. nih.gov This method has been successfully used to measure the activity of enzymes like trypsin, chymotrypsin, elastase, subtilisin, and thermolysin in the nanogram and subnanogram range. nih.gov

FITC labeling is also employed to study the immobilization and distribution of enzymes. medchemexpress.com By labeling an enzyme with 6-FITC, researchers can use fluorescence microscopy to observe its location within a system, which is particularly useful in applications involving immobilized enzymes. medchemexpress.com

In addition to enzymes, peptides can also be labeled with FITC for various research purposes. tdblabs.seyoudobio.com These fluorescently labeled peptides can be used as probes in biochemical and immunological assays to study peptide-protein interactions and other cellular processes. youdobio.com

Avidin (B1170675)/Streptavidin Conjugates in Biotin-Based Detection Systems

This compound (FITC) plays a crucial role in biotin-based detection systems through its conjugation with avidin and streptavidin. merckmillipore.combiocompare.com Both avidin and streptavidin are proteins that exhibit an exceptionally high affinity for biotin (B1667282), a small vitamin. exbio.cznih.gov This strong and specific interaction forms the basis of a versatile and widely used detection method in various biological assays. exbio.cz

In these systems, a molecule of interest, such as an antibody or a nucleic acid probe, is first labeled with biotin. This biotinylated molecule is then detected by adding avidin or streptavidin that has been conjugated to a reporter molecule, such as FITC. merckmillipore.com The fluorescent signal from the FITC allows for the visualization and quantification of the biotinylated target. merckmillipore.com

FITC-conjugated streptavidin is commercially available and is used in a multitude of applications, including ELISA, Western blotting, flow cytometry, and immunohistochemistry. biocompare.com For example, in an ELISA, a biotinylated antibody can be used to capture an antigen, and then FITC-streptavidin is added to detect the presence of the antibody-antigen complex. exbio.cz

The avidin-biotin or streptavidin-biotin system offers significant signal amplification because one avidin or streptavidin molecule can bind to multiple biotin molecules, and each avidin/streptavidin conjugate carries a fluorescent FITC tag. exbio.cz This amplification enhances the sensitivity of the assay, allowing for the detection of low-abundance targets. exbio.cz

Cellular and Subcellular Component Visualization

This compound (6-FITC) is a powerful tool for visualizing cellular and subcellular components due to its ability to be conjugated to a wide range of biomolecules. chemimpex.comchemimpex.comyoudobio.com This fluorescent dye allows researchers to observe the intricate architecture of cells and the dynamic processes that occur within them with high sensitivity and specificity. chemimpex.comtdblabs.se

By labeling specific proteins, antibodies, or other molecules with 6-FITC, scientists can track their location and movement within living or fixed cells using techniques like fluorescence microscopy and flow cytometry. chemimpex.comtdblabs.se For instance, FITC-conjugated antibodies can be used to stain specific cellular structures, such as the cytoskeleton, organelles, or the nucleus, providing detailed insights into their morphology and organization. aatbio.com

A notable application of FITC in cellular visualization is a method developed for examining the vasculature and endothelial cells in the brain. nih.gov In this technique, intracardiac perfusion with FITC-containing saline followed by a fixative at an alkaline pH results in strong fluorescence of the vasculature. nih.gov This method has revealed that FITC accumulates in the nuclei of endothelial cells. nih.gov

Furthermore, FITC's ability to covalently bind to cellular components makes it suitable for long-term storage of prepared samples and for double-labeling immunohistochemistry, where it can be used in conjunction with other fluorescent probes to visualize multiple targets simultaneously. nih.gov The development of biosensors and diagnostic kits also leverages the fluorescent properties of 6-FITC to enhance detection capabilities for specific biomolecules within complex biological systems. chemimpex.com

Staining of Cell Membranes and Other Cellular Structures

The ability of FITC to covalently bind to proteins and other biomolecules makes it an exceptional fluorescent label for visualizing cellular components. syronoptics.comtdblabs.se Researchers utilize FITC-conjugated molecules to stain and identify a wide array of cellular structures, facilitating detailed studies of cell morphology, organization, and function. tdblabs.se

One of the most common applications is in immunofluorescence, where antibodies conjugated to FITC allow for the specific visualization of proteins or antigens within cells and tissues. syronoptics.com This technique is fundamental in fluorescence microscopy for identifying and localizing specific cellular components. syronoptics.comnih.gov Beyond antibody labeling, FITC is used to tag other specific probes. For instance, Phalloidin-FITC is widely used for the precise labeling of F-actin filaments, revealing the intricate organization of the cytoskeleton. sigmaaldrich.comresearchgate.net This has been demonstrated in various cell types, including the dinoflagellate Symbiodinium kawagutii, where it revealed a lattice-like structure of heavy and thin bundles of microfilaments. researchgate.net

Furthermore, FITC can be employed for general cell tracking and the visualization of entire cellular structures. wikipedia.org A novel method involves perfusing an animal with FITC-containing saline followed by a fixative at an alkaline pH. This technique leads to the accumulation of FITC in the nuclei of endothelial cells, allowing for detailed examination of the brain vasculature. nih.gov The covalent nature of the FITC bond ensures the stability of the fluorescent signal through various processing steps, making it suitable for long-term sample storage and double-labeling immunohistochemistry. tdblabs.senih.gov

Table 1: Examples of FITC-Based Staining in Cellular Biology

Labeled Molecule/MethodTarget Structure/ComponentApplication/Observation
FITC-conjugated AntibodiesSpecific proteins/antigensImmunofluorescence, protein localization syronoptics.com
Phalloidin-FITCF-actin filamentsVisualization of the cytoskeleton sigmaaldrich.comresearchgate.net
FITC PerfusionEndothelial cell nucleiVisualization of brain vasculature nih.gov
FITC-labeled BiomoleculesGeneral cellular componentsCell tracing, immunochemistry tdblabs.se

Exosome and Nanoparticle Tracking in Cell Biology Research

The tracking of extracellular vesicles (EVs), including exosomes, and synthetic nanoparticles is crucial for understanding intercellular communication, drug delivery, and nanotoxicity. FITC serves as a robust fluorescent tag for these purposes, enabling their visualization and tracking within cellular environments.

FITC is used to label exosomes for flow cytometry and fluorescence-activated cell sorting (FACS). systembio.com For example, a proprietary stain, Exo-FITC, comprises FITC conjugated to a protein that recognizes surface modifications on exosomal proteins, allowing for the general staining and sorting of exosomes. systembio.com In other approaches, FITC-labeled peptides have been loaded onto exosomes to study their proximity and potential for targeted delivery. nih.gov

In the realm of nanotechnology, FITC is frequently used to label various nanoparticles to monitor their cellular uptake, intracellular trafficking, and biodistribution. theiet.orgnih.gov Mesoporous silica (B1680970) nanoparticles (MSNs) are a prominent example. Studies have shown that FITC-labeled MSNs (FITC-MSNs) are internalized by cells, such as Caco-2 intestinal cells, and can be observed accumulating in the cytoplasm, nucleus, and other subcellular organelles. theiet.orgnih.gov The surface chemistry of these nanoparticles can be modified to influence their uptake; for instance, amine-functionalized FITC-MSNs have shown increased internalization. theiet.orgnih.gov These tracking studies are vital for evaluating the biocompatibility and efficacy of nanoparticles as drug delivery vehicles. nih.gov

Table 2: FITC in Exosome and Nanoparticle Tracking

Labeled EntityApplicationKey Findings
Exosomes (Exo-FITC)FACS and visualizationEnables general staining and sorting of exosomes. systembio.com
FITC-labeled Peptides on ExosomesProximity measurement (FRET)Demonstrates potential for loading and targeting vesicles. nih.gov
FITC-Mesoporous Silica Nanoparticles (FITC-MSNs)Cellular uptake and trackingInternalized by cells and dispersed into cytoplasm and organelles. theiet.orgnih.gov
Amine-functionalized FITC-MSNsEnhanced cellular uptake studiesPositive surface charge increases internalization into cells. nih.gov
FITC-conjugated Silica Nanoparticles (FITC-SiO₂-COOH)Live cell trackingHigh biocompatibility and effective for long-term tracking in 2D and 3D cultures. nih.gov

Investigation of Intracellular Localization and Organelle Dynamics

Understanding the spatial organization and dynamic processes of organelles is fundamental to cell biology. FITC, often conjugated to macromolecules, serves as a valuable probe for studying the localization of substances within specific organelles and monitoring their dynamics.

By conjugating FITC to molecules that are trafficked through specific cellular pathways, researchers can visualize and analyze distinct compartments. A classic example is the use of FITC-dextran. Due to its uptake via endocytosis, FITC-dextran accumulates in endocytic compartments, allowing for the study of permeability and transport in various cells and tissues. tdblabs.se This method has been used to probe different cellular compartments, including lysosomes in mouse macrophages and the digestive vacuole in the malaria parasite Plasmodium falciparum. nih.govresearchgate.net Similarly, FITC-conjugated transferrin (FITC-Tfn) is used to track the endocytic pathway, as it is internalized via receptor-mediated endocytosis and trafficked through endosomes. frontiersin.org

Beyond static localization, these probes can be used to study the dynamic nature of organelles. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be applied to cells labeled with fluorescent probes to study the mobility and transport of proteins and vesicles. inscoper.cominscoper.com For example, FITC-labeled peptides designed to self-assemble within mitochondria have been used to study mitochondrial membrane disruption, showcasing the utility of FITC in investigating dynamic organelle-specific interventions. mdpi.com

Virus-Cell Interaction Studies through Viral Protein Labeling

Investigating the mechanisms of viral entry, replication, and propagation is critical in virology. Labeling viral components with FITC provides a direct method to visualize and quantify virus-cell interactions.

Researchers have successfully attached FITC to the surface proteins of viruses, such as the hemagglutinin and neuraminidase of the influenza virus, without compromising viral infectivity. nih.gov This allows for the direct tracking of viral particles as they bind to and enter host cells. Using flow cytometry, it's possible to distinguish between viruses that are merely bound to the cell surface and those that have been internalized. This is achieved by using a quenching agent like ethidium (B1194527) bromide, which is excluded by intact cell membranes and quenches the fluorescence of external FITC-labeled viruses, while internalized virions remain fluorescent. nih.gov This method provides a powerful tool for kinetic analysis of viral binding and internalization across large cell populations. nih.gov

In addition to labeling the entire virus, FITC can be used in immunofluorescence assays to detect viral proteins synthesized within an infected cell. science.gov For instance, if a viral protein is tagged with another marker (like Green Fluorescent Protein, GFP), the signal can be amplified by using a primary antibody against the viral protein followed by a secondary antibody conjugated to FITC. asm.org This enhances detection sensitivity and aids in studying the expression and localization of specific viral components during the infection cycle. asm.org

Functional Indicators in Physiological and Pathological Research

Beyond its role as a structural label, the fluorescence of FITC exhibits sensitivity to its local environment, most notably to pH. tdblabs.setdblabs.se This property allows it to be used as a functional indicator to report on specific physiological and pathological conditions within living cells. syronoptics.comtdblabs.se

Intracellular pH Measurement in Cellular Processes

The measurement of intracellular pH (pHi) is vital, as pH changes are associated with numerous cellular processes, including cell proliferation, endocytosis, ion transport, and apoptosis. tdblabs.seaatbio.com The fluorescence intensity of FITC is pH-dependent, making it an effective probe for measuring pH within living cells and specific organelles. tdblabs.seresearchgate.net

FITC and its conjugates, like FITC-dextran, are used as ratiometric pH indicators. researchgate.net By measuring the ratio of fluorescence intensity at two different excitation wavelengths, a pH value can be determined, which minimizes issues related to probe concentration or light path length. acs.org This method has been applied to measure the pH of various subcellular compartments. For example, FITC-dextran delivered to lysosomes via pinocytosis was used to determine the lysosomal pH to be approximately 4.8 in mouse macrophages. nih.gov Similarly, FITC-dextran was used with flow cytometry to measure the pH of the digestive vacuole in the malaria parasite, a key factor in antimalarial drug accumulation. researchgate.net

The versatility of this application extends to other organelles. FITC-conjugated transferrin, in combination with a pH-insensitive dye, allows for the ratiometric measurement of pH along the endocytic pathway, providing insights into the acidification kinetics of endosomes. frontiersin.org Recently, FITC has been incorporated into more complex nanosensors, such as nanoscale metal-organic frameworks (NMOFs), for real-time pH sensing within endosomes as the nanoparticles are trafficked through the cell. acs.org

Table 3: FITC as an Intracellular pH Indicator

FITC ProbeCellular CompartmentMethodMeasured pH/Process
FITC-dextranLysosomes (Macrophages)Fluorescence Spectroscopy~4.8 nih.gov
FITC-dextranDigestive Vacuole (P. falciparum)Flow CytometrySteady-state pH of ~5.42 researchgate.net
FITC-transferrinEndocytic OrganellesRatiometric Live ImagingEndosomal acidification kinetics frontiersin.org
F-UiO (FITC-NMOF)EndosomesConfocal MicroscopyReal-time endosome acidification acs.org
FITCGeneral IntracellularFluorescence SpectroscopyChanges during apoptosis, proliferation tdblabs.setdblabs.se

Apoptosis Detection Methods in Cell Death Research

Apoptosis, or programmed cell death, is a fundamental process in development and disease. A key early event in apoptosis is the loss of plasma membrane asymmetry, specifically the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the membrane. bdbiosciences.comtandfonline.com This event provides a target for apoptosis detection assays utilizing FITC.

The most widely used method is the Annexin V-FITC assay. nih.govrsc.org Annexin V is a protein that has a high affinity for PS and, when conjugated to FITC, it acts as a sensitive probe to identify apoptotic cells by binding to the exposed PS on their surface. bdbiosciences.comtandfonline.comgrisp.pt To distinguish between different stages of cell death, the Annexin V-FITC stain is typically used in conjunction with a nucleic acid stain like Propidium (B1200493) Iodide (PI) or 7-Amino-Actinomycin D (7-AAD). abpbio.combiolegend.com These dyes are excluded by cells with intact membranes. This dual-staining protocol, often analyzed by flow cytometry, allows for the differentiation of:

Viable cells: Negative for both Annexin V-FITC and PI (FITC-/PI-). nih.gov

Early apoptotic cells: Positive for Annexin V-FITC but negative for PI (FITC+/PI-), as their membranes are still largely intact. bdbiosciences.comnih.gov

Late apoptotic or necrotic cells: Positive for both Annexin V-FITC and PI (FITC+/PI+), as they have lost membrane integrity. bdbiosciences.comnih.gov

An alternative approach uses FITC-dextran to detect changes in plasma membrane permeability during apoptosis and necrosis. While living cells exclude dextran (B179266), the membranes of apoptotic and necrotic cells become permeable, allowing FITC-dextran to enter and accumulate, which can be quantified by flow cytometry. openbiologicalsciencesjournal.comresearchgate.net

Receptor-Mediated Targeting and Cellular Uptake Research

This compound (FITC) is a pivotal tool in the investigation of receptor-mediated targeting and cellular uptake mechanisms. Its isothiocyanate group readily forms stable covalent bonds with primary amines on proteins, peptides, and other ligands, allowing them to be fluorescently labeled without significantly altering their biological activity when used at appropriate labeling ratios. science.gov This labeling enables researchers to visually track and quantify the binding of ligands to cell surface receptors and their subsequent internalization, providing critical insights into drug delivery, cell signaling, and molecular transport pathways. taylorandfrancis.com

The use of FITC-labeled molecules allows for the direct observation of cellular uptake processes through techniques like fluorescence microscopy and the quantification of this uptake using flow cytometry. researchgate.netdovepress.com Research has demonstrated that FITC-labeled nanoparticles can be effectively used to target specific cells. For instance, nanoparticles labeled with FITC and conjugated with the anti-Her2 antibody have shown targeted binding to SKBR3 cells, which overexpress the Her2 receptor. taylorandfrancis.com This targeting is receptor-mediated, as evidenced by the lack of binding in Her2-negative cells or when the receptors are blocked. taylorandfrancis.com

Furthermore, FITC-labeled ligands are instrumental in elucidating the specific pathways of endocytosis. Studies using FITC-labeled albumin (FITC-albumin) have detailed the involvement of both clathrin- and caveolin-dependent endocytosis in human adipose-derived stem cells. nih.gov In human alveolar epithelial A549 cells, the uptake of FITC-albumin was found to be mediated predominantly by a clathrin-dependent pathway, with some involvement of macropinocytosis, but not caveolae-mediated endocytosis. nih.gov Similarly, the internalization of FITC-labeled, folate-conjugated silica nanoparticles into folate receptor-positive KB cells was identified as a clathrin-mediated endocytic process. nih.gov This specificity allows for the development of highly targeted therapeutic and diagnostic agents.

Competitive binding assays represent another key application. In this approach, a FITC-labeled ligand competes with unlabeled compounds for binding to a specific receptor. mdpi.com This method is widely used for screening new drug candidates and characterizing their binding affinities. For example, FITC-labeled peptides like FITC-CVX15 and FITC-DV1 have been successfully used in competitive binding assays to identify and analyze novel ligands for the CXCR4 receptor, a key target in various diseases. mdpi.com

The table below summarizes selected research findings where FITC was used to study receptor-mediated targeting and cellular uptake.

Table 1: Research Findings in Receptor-Mediated Targeting and Cellular Uptake Using FITC

FITC-Labeled Molecule Cell Type(s) Receptor/Process Studied Key Research Finding Reference(s)
FITC-Albumin Human Adipose-Derived Stem Cells (AdSCs) Endocytosis Uptake is mediated by both clathrin- and caveolin-dependent pathways. nih.gov nih.gov
FITC-Albumin Human Alveolar Epithelial (A549) Cells Endocytosis Uptake occurs via a low-affinity system, predominantly through a clathrin-mediated pathway and macropinocytosis. nih.gov nih.gov
FITC-IgY-Hp (anti-H. pylori antibody) Candida yeast Endocytosis Antibody traverses the yeast cell wall and is internalized into the vacuole via an endocytotic pathway. frontiersin.org frontiersin.org
FITC-labeled Folate-Receptor Targeted Nanoparticles (FRNPs) Bel7402, SW620 (FR-positive); A549 (FR-negative) Folate Receptor-Mediated Endocytosis FRNPs are specifically taken up by folate receptor-positive cancer cells. researchgate.net researchgate.net
FITC-doped, Folate-conjugated Silica Nanoparticles KB cells (FR-positive); A549 cells (FR-negative) Folate Receptor-Mediated Endocytosis Uptake into KB cells is via folate receptor-mediated endocytosis, specifically involving a clathrin-dependent mechanism. nih.gov nih.gov
FITC-CVX15 / FITC-DV1 (Peptides) CHO-CXCR4 cells (engineered) CXCR4 Receptor Binding These peptide probes can be used in competitive binding assays to identify and characterize new ligands for the CXCR4 receptor. mdpi.com mdpi.com

Studies of Ion Transport and Cellular Stress Responses

This compound is also a valuable probe in the study of fundamental cellular processes such as ion transport and responses to cellular stress, largely due to its pH-sensitive fluorescence and its utility as a labeling agent for specific detection molecules.

Ion Transport Research

The fluorescence emission of fluorescein is highly dependent on the surrounding pH, a property that researchers exploit to monitor pH changes within living cells and their compartments. tdblabs.se Changes in intracellular pH are often linked to various physiological activities, including ion transport across cellular membranes. tdblabs.se While not a direct sensor for specific ions like K⁺ or Ca²⁺, FITC and its conjugates, such as FITC-dextran, can be used to study processes coupled with proton (H⁺) transport. tdblabs.sethermofisher.comcttjournal.com For example, as FITC-labeled molecules are internalized into endosomes, the increasingly acidic environment of the maturing endosome quenches FITC's fluorescence, an effect that can be measured to study endosomal acidification dynamics. researchgate.net

Furthermore, investigations have shown that the transport of fluorescein itself can be mediated by specific cellular mechanisms. Studies in plant and animal cells have demonstrated that anion transport inhibitors, such as Probenecid, can block the movement of fluorescein derivatives across membranes, suggesting that their transport relies on specific anion channels or transporters. biologists.combiologists.com This allows for indirect studies of the activity of these transport systems.

Cellular Stress Response Studies

FITC plays a significant role in the detection and quantification of cellular stress, particularly oxidative stress, which is implicated in numerous pathological conditions. mdpi.comsigmaaldrich.com The general strategy involves using FITC to label an antibody or a probe that specifically recognizes a biomarker of cellular damage.

A prominent application is in the detection of protein carbonylation, a hallmark of severe oxidative protein damage. The FlowCellect™ Oxidative Stress Characterization Kit, for example, employs a method where protein carbonyl groups are first derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). sigmaaldrich.com These DNP-protein adducts are then detected with a FITC-conjugated monoclonal antibody that specifically binds to the DNP moiety, allowing for quantification of oxidative stress by flow cytometry. sigmaaldrich.com

Similarly, FITC-based assays are used to measure oxidative damage to DNA. The "OxyDNA" assay detects the presence of 8-oxodeoxyguanine (8-oxoDG), a major form of oxidative DNA damage, through the specific binding of a FITC-conjugated antibody to these lesions in fixed and permeabilized cells. mdpi.comnih.gov The resulting fluorescence can be analyzed by flow cytometry to quantify the level of genotoxicity. mdpi.comnih.gov FITC has also been used in studies of cellular responses to other stressors. For instance, FITC-dextran has been employed to track cellular damage and differentiate between apoptosis and necrosis in cells subjected to heat shock. researchgate.net

The table below provides a summary of research applications of FITC in the study of cellular stress responses.

Table 2: Applications of FITC in Cellular Stress Response Studies

Stressor/Process Studied Biomarker Detected FITC-Based Probe/Method Key Research Finding Reference(s)
Oxidative Stress Protein Carbonyls FITC-conjugated anti-DNP antibody after DNPH derivatization of proteins. Enables flow cytometry-based quantification of protein oxidation as a marker of oxidative stress. sigmaaldrich.com sigmaaldrich.com
Oxidative Stress / Genotoxicity 8-oxodeoxyguanine (8-oxoDG) FITC-conjugated monoclonal antibody specific for 8-oxoDG (OxyDNA assay). Allows for the immunofluorescent detection and quantification of a key oxidative DNA lesion. mdpi.comnih.gov mdpi.comnih.gov
Heat Shock Cell Death (Apoptosis/Necrosis) FITC-Dextran FITC-Dextran uptake can be used as a marker to identify and track cellular damage during early and late stages of apoptosis induced by heat stress. researchgate.net researchgate.net
Isocyanate Exposure Apoptosis, DNA Damage, Inflammation Annexin V-FITC, FITC-conjugated antibodies for specific proteins. Isocyanates induce dose- and time-dependent DNA damage, oxidative stress, and apoptosis in human lymphocytes. nih.gov nih.gov

Methodological Approaches and Experimental Systems Utilizing Fluorescein 6 Isothiocyanate Conjugates

Fluorescence Microscopy Techniques

Fluorescence microscopy utilizes the properties of fluorescent molecules like FITC to visualize cellular structures and processes with high specificity and sensitivity. tdblabs.se FITC-conjugated molecules serve as targeted probes that bind to specific cellular components, which can then be visualized when excited by a light source of the appropriate wavelength. chemimpex.com

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful techniques that leverage the specific binding of antibodies to their antigens to visualize the distribution and localization of proteins and other molecules within cells and tissues. chemimpex.comantibodies.com In these methods, FITC is commonly conjugated to secondary antibodies. antibodies.comfluorofinder.com The process typically involves a primary antibody that specifically binds to the target antigen, followed by a FITC-labeled secondary antibody that recognizes and binds to the primary antibody. ulab360.com This indirect approach amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.

FITC's bright green fluorescence provides excellent contrast, allowing for the clear visualization of cellular structures against a dark background. chemimpex.com It is used to stain a wide variety of samples, including cultured cells and tissue sections. ulab360.comnih.gov For instance, in a study on canine renal biopsies, a FITC-labeled anti-lambda light chain antibody was used to identify immune complex deposits in the glomerular capillary walls, demonstrating discrete granular staining. nih.gov Another example includes the use of FITC-conjugated goat anti-rabbit IgG to visualize tubulin in HeLa cells. aatbio.com

However, the degree of FITC labeling on an antibody can impact its performance. A higher labeling index may increase sensitivity but can also lead to non-specific staining, while a lower labeling index might result in decreased binding affinity. nih.gov Therefore, careful characterization and selection of FITC-labeled antibodies are crucial for obtaining reliable and accurately interpreted results in IF and IHC studies. nih.gov

Table 1: Examples of FITC-Conjugated Antibodies in Immunofluorescence (IF) and Immunohistochemistry (IHC)

Antibody Target Application Cell/Tissue Type Research Finding
Lambda Light Chain IF Canine Renal Biopsy Identified immune complex deposits with discrete granular staining along glomerular capillary walls. nih.gov
Tubulin IF HeLa Cells Visualized the microtubule network within the cells. aatbio.com
Human IgG, IgA, IgM IF/IHC Not Specified Used as a secondary antibody for detecting human immunoglobulins. antibodies.com
Rabbit IgG IF/IHC Not Specified A common secondary antibody for detecting rabbit primary antibodies. antibodies.com
His(C-term), c-myc, V5 epitope tags IF Cultured CHO cells Allowed for the detection of recombinant fusion proteins containing these tags. ulab360.com
CD3 Flow Cytometry Human PBMCs Specifically binds to human CD3 on the surface of peripheral blood mononuclear cells. bpsbioscience.com

While conventional fluorescence microscopy is a powerful tool, advanced techniques offer enhanced resolution and sensitivity, further expanding the utility of FITC conjugates.

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in sharper images with improved contrast and the ability to create 3D reconstructions of samples. FITC-labeled specimens are well-suited for confocal imaging, as demonstrated in a study that used confocal laser scanning microscopy to evaluate immunofluorescence signals in resin-embedded tissue after staining with a FITC-conjugated secondary antibody. nih.gov

Super-Resolution Microscopy: These methods overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. While not as commonly cited in the initial search results for direct use with 6-FITC, the principles of super-resolution imaging are applicable to fluorophores like FITC, pushing the boundaries of what can be resolved within a cell.

Total Internal Reflection Fluorescence Microscopy (TIRFM): TIRFM selectively excites fluorophores in a very thin region of the specimen near the coverslip. This is particularly useful for visualizing processes at the cell membrane with high signal-to-noise ratio.

A significant advantage of fluorescence microscopy is the ability to simultaneously visualize multiple targets within the same sample. antibodies.com This is achieved by using a panel of fluorophores with distinct excitation and emission spectra. FITC, with its green emission, is a common component in multi-color imaging experiments. antibodies.com

Successful multi-color imaging requires careful selection of fluorophores to minimize spectral overlap, where the emission of one fluorophore is detected in the channel of another. antibodies.com FITC is often paired with red-emitting fluorophores like TRITC, Texas Red, and various cyanine (B1664457) dyes (e.g., Cyanine 3, Cyanine 5). antibodies.com For instance, a study on in vivo imaging of influenza virus infection utilized FITC-conjugated dextran (B179266) in combination with other fluorescent probes for multicolor analysis. nih.gov Another example involved the simultaneous imaging of FITC and Indocyanine green (ICG) using a single RGB-IR CMOS sensor. nih.gov A four-color imaging experiment monitored apoptosis by tracking cytoskeletal rearrangement with a FITC/GFP construct, alongside markers for mitochondria (mCherry/TxRed), chromatin (DAPI), and membrane flipping (Cy5). researchgate.net

Advanced Microscopy: Confocal, Super-Resolution, and Total Internal Reflection Fluorescence Microscopy (TIRFM)

Flow Cytometry (FCM) and Cell Analysis

Flow cytometry is a high-throughput technology that analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam in a fluid stream. tdblabs.seucl.ac.uk FITC-conjugated antibodies are extensively used in flow cytometry to identify and quantify specific cell populations. wikipedia.orgtdblabs.sechemimpex.comtdblabs.se The bright fluorescence of FITC allows for the sensitive detection of cell surface and intracellular antigens. tdblabs.se

Immunophenotyping is a core application of flow cytometry that uses fluorescently labeled antibodies to identify and characterize different cell types within a heterogeneous population based on their expressed surface markers (antigens). aatbio.commedchemexpress.com FITC-conjugated monoclonal antibodies are frequently employed for this purpose. nih.gov

For example, a study on myeloid-derived suppressor cells (MDSCs) in cancer patients used a panel of antibodies including FITC-conjugated CD14, along with phycoerythrin (PE)-conjugated CD11b and Phycoerythrin Cyanin 5.1 (PC5)-conjugated CD33, to identify and quantify these cells. researchgate.net Another multicenter study utilized a dual-color panel with FITC and PE-conjugated antibodies to immunophenotype lymphocyte subsets, including T cells, B cells, NK cells, and CD4+ and CD8+ T cells, in peripheral blood specimens. nih.gov This study highlighted the utility of FITC in comprehensive immune cell analysis. nih.gov

Table 2: Representative Fluorophore Combinations with FITC in Flow Cytometry for Immunophenotyping

Cell Type/Marker FITC Conjugate Other Fluorochromes and Conjugates Application
Myeloid-Derived Suppressor Cells (MDSCs) CD14 PE-conjugated CD11b, PC5-conjugated CD33 Immunophenotyping of MDSCs in cancer patients. researchgate.net
Lymphocyte Subsets CD45, CD3 PE-conjugated CD14, PE-conjugated CD8, PE-conjugated CD4, PE-conjugated CD16 + PE-CD56, PE-CD19 Dual-color immunophenotyping of T cells, B cells, NK cells, and CD4+/CD8+ T cells. nih.gov
General Immunophenotyping Varies Phycoerythrin (PE) A common two-color combination for basic immunophenotyping. qmul.ac.uk

Flow cytometry, in conjunction with FITC-based reagents, is also a powerful tool for assessing cellular functions like proliferation and viability. tdblabs.seaatbio.com

Cell Proliferation Assays: These assays measure the rate at which cells are dividing, a key indicator of cell health and response to stimuli. One method involves the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA. elabscience.com The incorporated EdU can then be detected by a "click" reaction with a fluorescent azide, such as FITC azide, allowing for the quantification of proliferating cells by flow cytometry or fluorescence microscopy. elabscience.com Another approach uses carboxyfluorescein succinimidyl ester (CFSE), a dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation over several generations. elsevier.es

Cell Viability and Apoptosis Assays: Determining the viability of a cell population is crucial in many biological experiments. Flow cytometry can distinguish between live, apoptotic (programmed cell death), and necrotic cells. A widely used method for detecting apoptosis is the Annexin V-FITC assay. ichorlifesciences.comijbs.com In early apoptosis, a lipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for phosphatidylserine and, when conjugated to FITC, can be used to identify these early apoptotic cells. ichorlifesciences.combiocompare.com This assay is often combined with a dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation of various cell death stages. ijbs.comopenbiologicalsciencesjournal.com

Table 3: FITC-Based Reagents for Cell Proliferation and Viability Analysis

Assay Type Reagent Principle of Detection Detection Method
Cell Proliferation EdU with FITC Azide EdU is incorporated into newly synthesized DNA and detected via a "click" reaction with FITC azide. elabscience.com Fluorescence Microscopy, Flow Cytometry
Cell Proliferation Carboxyfluorescein succinimidyl ester (CFSE) CFSE is a cell-permeable dye that covalently binds to intracellular proteins and is distributed equally between daughter cells upon division. elsevier.es Flow Cytometry
Apoptosis Annexin V-FITC FITC-conjugated Annexin V binds to phosphatidylserine exposed on the outer membrane of early apoptotic cells. ichorlifesciences.comijbs.combiocompare.com Flow Cytometry, Fluorescence Microscopy
Live/Dead Cell Staining Fluorescein (B123965) diacetate (FDA) FDA is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases in live cells to produce fluorescent fluorescein. aatbio.com Fluorescence Microscopy

Discrimination of Surface-Bound versus Internalized Events

A significant challenge in studying the interaction of molecules, viruses, or particles with cells is distinguishing between entities that are merely attached to the cell surface and those that have been internalized. Fluorescein isothiocyanate (FITC) has proven to be a valuable tool in making this distinction.

A key method involves the use of a quenching agent, such as ethidium (B1194527) bromide or trypan blue, which is unable to cross the intact cell membranes of living cells. When FITC-labeled entities (e.g., viruses, proteins) are introduced to a cell population, those that remain on the outer surface of the cell will have their fluorescence quenched by the externally added agent. In contrast, FITC-labeled entities that have been internalized into the cell are shielded from the quencher and will continue to fluoresce. This differential fluorescence allows for the quantification and kinetic analysis of both surface-bound and internalized populations. nih.gov

For instance, studies on viral entry into host cells have successfully employed this technique. Influenza virus particles labeled with FITC were incubated with monocytes-macrophages and lymphocytes. By adding ethidium bromide to quench the fluorescence of externally bound viruses, researchers could specifically measure the green fluorescence of the internalized virions. nih.gov This approach revealed that while a majority of both cell types could bind the virus, a significantly larger percentage of monocytes-macrophages internalized the virus compared to lymphocytes. nih.gov This method is adaptable for both fluorescence microscopy and flow cytometry, with the latter enabling rapid analysis of a large number of cells. nih.gov

Similarly, the internalization of other particles, such as those used in drug delivery or nanotechnology, can be assessed using FITC labeling in conjunction with quenching dyes. ed.ac.uk The change in fluorescence characteristics upon internalization provides a clear signal for quantitative analysis. ed.ac.uk

Integration with Imaging Flow Cytometry

Imaging flow cytometry combines the high-throughput capabilities of conventional flow cytometry with the spatial resolution of microscopy. This powerful technique allows for the detailed visualization and quantification of fluorescent signals within individual cells on a large scale. The integration of Fluorescein 6-isothiocyanate (FITC) conjugates with imaging flow cytometry has enabled sophisticated analyses of cellular processes.

In imaging flow cytometry, cells labeled with FITC-conjugated probes can be analyzed for not only the intensity of the fluorescent signal but also its location and distribution within the cell. This is particularly useful for distinguishing between surface-bound and internalized molecules. ed.ac.uk Unlike conventional flow cytometry, which provides a total fluorescence intensity value per cell, imaging flow cytometry can generate images of each cell, allowing researchers to visually confirm whether the FITC signal is localized to the cell membrane or within the cytoplasm or specific organelles.

This capability is crucial for studies involving receptor-mediated endocytosis, phagocytosis, and the intracellular trafficking of biomolecules. For example, by labeling a ligand with FITC, its journey from the cell surface to various intracellular compartments can be tracked and quantified on a cell-by-cell basis across a large population.

Furthermore, imaging flow cytometry can provide morphological details, allowing for the correlation of fluorescence signals with cellular features. This helps in identifying specific cell subpopulations that may exhibit different patterns of internalization or response to a FITC-labeled stimulus. The platform's ability to analyze a large number of cells provides statistical power to these detailed observations.

Spectroscopic and Assay-Based Characterization

Application in Fluorescence Spectroscopy for Biomolecular Dynamics

Fluorescence spectroscopy, a technique that measures the fluorescence emission of a sample, is a powerful tool for studying the dynamics of biomolecules. When this compound (FITC) is conjugated to a biomolecule, its fluorescence properties, such as emission intensity and wavelength, can be sensitive to the local environment. This sensitivity allows researchers to probe conformational changes, binding events, and other dynamic processes.

For example, the labeling of histone H5 with FITC was used to study its interaction with DNA. The fluorescence of the FITC probe was monitored across a pH range of 4-8 to assess the structural integrity of the labeled histone. science.gov Changes in the fluorescence signal upon binding to DNA can provide insights into the conformational changes that occur during this interaction. science.gov

Similarly, when FITC is used to label a vacuolar H+-pyrophosphatase, an enhancement in fluorescence intensity and a blue shift in the emission maximum are observed upon modification of the enzyme. This suggests that the FITC-labeled lysine (B10760008) residue is located in a relatively hydrophobic region, and changes in this environment upon substrate binding or conformational changes can be monitored. nih.gov The labeling of human plasma fibronectin with FITC allowed researchers to investigate its dynamic relationship with cells and its recruitment into the extracellular matrix. science.gov

Monitoring Labeling Reactions via Fluorescence Polarization

Fluorescence polarization (FP) is a technique that provides information about the size and shape of a fluorescently labeled molecule. It is based on the principle that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational diffusion, which is in turn related to its size. Smaller molecules rotate faster, leading to greater depolarization of the emitted light, while larger molecules rotate slower, resulting in a higher degree of polarization.

This principle can be harnessed to monitor the progress of a labeling reaction in real-time. chimia.ch When a small fluorescent molecule like this compound (FITC) is in solution, it tumbles rapidly, and the emitted fluorescence is largely depolarized. However, as the FITC covalently attaches to a much larger protein molecule, the rotational motion of the fluorophore is significantly slowed down. chimia.ch This results in an increase in the fluorescence polarization (or anisotropy) of the sample. chimia.ch

By continuously measuring the fluorescence polarization of the reaction mixture, one can follow the kinetics of the labeling reaction. This approach has been successfully used to monitor the labeling of lysozyme (B549824) with FITC. chimia.ch The influence of experimental parameters such as pH on the reaction rate can be quantitatively assessed, and the kinetics of side reactions like the hydrolysis of the fluorophore can also be determined. chimia.ch This method offers a rapid and straightforward way to optimize labeling protocols without the need for more complex analytical techniques. chimia.ch

ParameterDescriptionObservationReference
Principle Measures the change in rotational motion of the fluorophore upon conjugation to a larger molecule.Increase in fluorescence polarization/anisotropy as FITC binds to protein. chimia.ch
Analyte LysozymeSuccessful monitoring of the labeling reaction. chimia.ch
Advantage Rapid, easy to implement, and allows for quantitative assessment of reaction kinetics and side reactions.Optimization of labeling protocols. chimia.ch

Enzymatic Kinetic Analysis Using Fluorescent Substrates

This compound (FITC) and its derivatives are extensively used to create fluorescent substrates for the kinetic analysis of various enzymes, particularly proteases. The principle behind these assays often relies on fluorescence quenching and dequenching.

In one common approach, a protein substrate, such as bovine serum albumin (BSA) or casein, is heavily labeled with FITC. tandfonline.com In the intact, globular protein, the closely packed fluorescein molecules quench each other's fluorescence. tandfonline.com When a protease is introduced, it cleaves the protein substrate into smaller peptides, releasing the FITC molecules from their close proximity. This separation leads to a significant enhancement of fluorescence, which can be measured over time to determine the rate of the enzymatic reaction. tandfonline.com

For example, a highly derivatized FITC-BSA substrate, where the fluorescence was initially 98% quenched, showed a 4300% increase in fluorescence upon digestion with Pronase. tandfonline.com Different proteases, such as α-chymotrypsin and proteinase K, yielded varying degrees of fluorescence enhancement, reflecting their specific cleavage patterns and efficiencies. tandfonline.com This method provides a sensitive way to detect and quantify proteolytic activity. tandfonline.com

Another application involves the use of FITC-labeled substrates in flow cytometry-based enzyme assays. google.com For instance, gelatin labeled with FITC can be immobilized on microspheres. When a sample containing a gelatinase is added, the enzyme digests the labeled gelatin, leading to a decrease in the fluorescence associated with the microspheres. This change in fluorescence can be quantified by flow cytometry to determine the enzymatic activity. google.com

Furthermore, FITC has been used to study the active site of enzymes. By modifying a specific lysine residue of vacuolar H+-pyrophosphatase with FITC, researchers observed inhibition of the enzyme's activity. nih.gov Kinetic analysis revealed that the labeling affected the enzyme's affinity for its substrate, suggesting that the modified lysine residue is located at or near the catalytic domain. nih.gov

EnzymeFITC-Labeled SubstratePrincipleKey FindingReference
PronaseBovine Serum Albumin (BSA)Fluorescence dequenching upon substrate cleavage4300% fluorescence enhancement tandfonline.com
α-ChymotrypsinBovine Serum Albumin (BSA)Fluorescence dequenching upon substrate cleavage2880% fluorescence enhancement tandfonline.com
Proteinase KBovine Serum Albumin (BSA)Fluorescence dequenching upon substrate cleavage2800% fluorescence enhancement tandfonline.com
TrypsinBovine Serum Albumin (BSA)Fluorescence dequenching upon substrate cleavage1480% fluorescence enhancement tandfonline.com
Gelatinase BGelatinDecrease in fluorescence of immobilized substrateNet gelatinase-B activity determined by flow cytometry google.com
Vacuolar H+-PPaseN/A (Enzyme labeled directly)Inhibition of enzyme activityFITC modifies a lysine residue in or near the catalytic domain nih.gov

Immunoassay Platforms and Detection Systems

This compound (FITC) is a cornerstone fluorescent probe in a wide array of immunoassay platforms and detection systems due to its high quantum yield and the ease with which it can be conjugated to proteins, particularly antibodies. medchemexpress.comlumiprobe.com These FITC-labeled antibodies are fundamental reagents in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunofluorescence microscopy. lumiprobe.comfishersci.befishersci.com

In a typical immunoassay, a FITC-conjugated antibody is used as a detection reagent. For example, in a sandwich ELISA, an unlabeled primary antibody captures the target antigen, and then a FITC-labeled secondary antibody binds to the antigen, completing the "sandwich." The amount of bound FITC-labeled antibody, which is proportional to the amount of antigen, is then quantified by measuring the fluorescence intensity. Meridian Bioscience offers a range of monoclonal and polyclonal antibodies specifically targeting FITC itself, which can be used for signal amplification or in assay development. meridianbioscience.com

Fluorescence Polarization Immunoassay (FPIA) is another platform that heavily relies on fluorescein derivatives. bmglabtech.commdpi.com In a competitive FPIA, a known amount of FITC-labeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. When the small FITC-tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. However, when it binds to the much larger antibody, its rotation is slowed, leading to high fluorescence polarization. The measured polarization is therefore inversely proportional to the concentration of the unlabeled antigen in the sample. bmglabtech.com

FITC-labeled molecules are also integral to non-microscopic immunoassays and flow cytometry-based detection systems. sigmaaldrich.com For instance, in flow cytometry, cells can be stained with FITC-conjugated antibodies to identify and quantify specific cell surface markers. sigmaaldrich.com Furthermore, magnetic microbead-based ELISAs have utilized FITC for the detection of antibodies in serum samples. aablocks.com

Immunoassay PlatformRole of FITCPrincipleApplication ExampleReference
ELISALabeled detection antibodyQuantification of antigen based on fluorescence intensityDetection of various biomolecules lumiprobe.comfishersci.befishersci.com
Western BlottingLabeled secondary antibodyDetection of target proteins on a membraneProtein analysis fishersci.befishersci.com
ImmunofluorescenceLabeled antibodyVisualization of antigens in cells or tissuesCellular imaging medchemexpress.comtdblabs.se
Fluorescence Polarization Immunoassay (FPIA)Labeled antigen (tracer)Competitive binding assay based on changes in fluorescence polarizationDetection of small molecules and antigens bmglabtech.commdpi.com
Flow CytometryLabeled antibodyIdentification and quantification of cell populationsCell surface marker analysis sigmaaldrich.com
Magnetic Microbead-based ELISALabeled detection moleculeImmunoassay on a solid phaseDetection of Schistosoma japonicum antibody aablocks.com

Enzyme-Linked Immunosorbent Assay (ELISA)

Fluorescein isothiocyanate conjugates are extensively used in ELISA-based assays for the detection and quantification of antigens or antibodies. adooq.comabcam.comfishersci.be In these immunoassays, antibodies or other proteins are labeled with FITC and employed in various detection formats. axispharm.comdanaher.com

One common approach is a fluorometric ELISA (sometimes called FELISA or FluorISA), where a FITC-conjugated antibody is used for detection. researchgate.netjacksonimmuno.com Instead of an enzyme that converts a chromogenic substrate, the fluorescence of FITC itself is measured, offering a greater dynamic range than colorimetric methods. jacksonimmuno.com

FITC's role is not limited to direct detection. It can act as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein. fn-test.com In one research application, peptides labeled with a fluorescein derivative (FAM) were used to screen for binding to a protein (InlA) coated on microtiter plates; the bound peptides were subsequently detected using an anti-FITC antibody conjugated to Horseradish Peroxidase (HRP). bio-rad-antibodies.com Similarly, FITC-labeled lipopolysaccharide (LPS) has been used to study its interactions with proteins in an indirect ELISA format. bio-rad-antibodies.com

A significant advancement involves the use of bispecific monoclonal antibodies that recognize both FITC and an enzyme like HRP. nih.gov These bispecific antibodies act as a bridge, linking a FITC-labeled primary antibody to the HRP enzyme without the need for a secondary conjugated antibody, streamlining the assay. nih.gov This system has been successfully applied in enzyme immunoassays for detecting various antigens, highlighting its broad applicability. nih.gov

ELISA Application Role of FITC Detection Method Reference
Peptide-Protein BindingFAM (fluorescein derivative)-labeled peptideAnti-FITC:HRP conjugate and measurement of absorbance bio-rad-antibodies.com
LPS-Protein InteractionFITC-labeled LPSAnti-FITC:HRP conjugate and measurement of absorbance bio-rad-antibodies.com
General ImmunoassayFITC-labeled antibodyLinking agent for bispecific anti-FITC/anti-HRP antibody nih.gov
Parvovirus B19 IgM DetectionFITC-labeled antigenAmplification with anti-FITC-HRP monoclonal antibody nih.gov

Western Blotting and Immunoprecipitation Techniques

FITC conjugates are valuable reagents in Western blotting and immunoprecipitation (IP), techniques fundamental to protein analysis. adooq.comabcam.comfishersci.be In Western blotting, FITC-labeled antibodies can be used as primary or secondary detection reagents, allowing for the fluorescent visualization of target proteins on a membrane. axispharm.comscbt.com

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody. FITC's role in IP is primarily as an epitope tag. mybiosource.com A protein of interest can be labeled with FITC, or a FITC-conjugated primary antibody can be used to bind the target protein. mybiosource.comthermofisher.com Subsequently, an anti-FITC antibody, often coupled to agarose (B213101) or magnetic beads, is used to capture the entire FITC-tagged complex. fn-test.comthermofisher.comsouthernbiotech.com This approach is particularly useful for purifying FITC-labeled proteins or when a direct antibody to the target protein is not available in a format suitable for IP. fn-test.com

In co-immunoprecipitation (co-IP), a variation of IP, the goal is to isolate not just the primary target protein but also its binding partners. southernbiotech.com In one study, an anti-FITC antibody was used to pull down a FITC-labeled protein, successfully co-immunoprecipitating its binding partner, demonstrating the utility of this system in studying protein-protein interactions. thermofisher.com

Technique Role of FITC Principle Reference
Western Blotting Labeled secondary antibodyA FITC-conjugated secondary antibody binds to the primary antibody, allowing fluorescent detection of the target protein band. axispharm.comabcam.comscbt.com
Immunoprecipitation (IP) Epitope TagAn anti-FITC antibody captures a protein that has been labeled with FITC. fn-test.commybiosource.comthermofisher.com
Co-Immunoprecipitation (Co-IP) Epitope Tag for "Bait" ProteinAn anti-FITC antibody pulls down a FITC-labeled "bait" protein along with its interacting "prey" proteins for analysis. thermofisher.comsouthernbiotech.com

Use of Anti-FITC Antibodies for Signal Amplification and Detection

Anti-FITC antibodies are crucial tools for enhancing signal strength in various immunoassays. mybiosource.com These antibodies are specifically designed to recognize and bind to the fluorescein isothiocyanate molecule. bio-rad-antibodies.combio-rad-antibodies.com This capability allows them to be used as a secondary or tertiary layer in detection systems, leading to significant signal amplification. mybiosource.combiolegend.com

The principle behind this amplification is straightforward: a primary antibody or probe is labeled with FITC. Then, an unconjugated or biotinylated anti-FITC antibody is applied, which binds to the FITC molecules on the primary reagent. biolegend.com Finally, a third layer, such as streptavidin-HRP or a fluorescently labeled anti-species antibody, is used to generate or further amplify the signal. nih.govbiolegend.com Because multiple anti-FITC antibodies can bind to a single FITC-labeled primary antibody, the number of reporter molecules (e.g., enzymes or fluorophores) at the target site is multiplied, resulting in a stronger signal.

This amplification strategy has been effectively demonstrated in ELISA. A notable example is an M-antibody capture ELISA developed for detecting parvovirus B19 IgM, which used a monoclonal anti-FITC antibody conjugated to HRP. nih.gov This amplified system showed 100% sensitivity and 99.9% specificity compared to the standard radioimmunoassay, with better discrimination between positive and negative samples. nih.gov Anti-FITC antibodies can also be used to isolate FITC-labeled cells or to reduce background signals in certain applications. fn-test.comthermofisher.com

Application Method Advantage Reference
ELISAA FITC-labeled primary antibody is detected by an anti-FITC antibody conjugated to HRP.Increased sensitivity and signal-to-noise ratio. bio-rad-antibodies.comnih.govnih.gov
Flow CytometryA FITC-conjugated primary antibody signal is amplified by a secondary anti-FITC antibody conjugated to a different fluorophore (e.g., PE).Amplifies weak signals without quenching FITC fluorescence. biolegend.com
General ImmunoassaysAn anti-FITC antibody serves as an intermediate link between a FITC-labeled reagent and a detection system.Versatility; allows for multi-layer detection strategies. thermofisher.commybiosource.com

Nucleic Acid-Specific Experimental Systems

Fluorescent Primers and Probes in PCR and DNA Sequencing Research

Fluorescein-labeled oligonucleotides are fundamental tools in modern molecular biology, particularly in Polymerase Chain Reaction (PCR) and DNA sequencing. oup.com Primers and probes can be chemically synthesized with a fluorescein molecule, often 6-FAM (a 6-carboxyfluorescein (B556484) derivative with identical spectral properties to FITC), attached to the 5' or 3' end. oup.comidtdna.comtandfonline.com

In DNA sequencing, particularly in automated methods based on the Sanger dideoxy approach, primers labeled with fluorescent dyes are essential. fishersci.beoup.com As the DNA polymerase extends the primer, the incorporation of a dye-labeled dideoxynucleotide terminates the chain. The resulting fragments, each ending with a specific fluorescent tag, are separated by capillary electrophoresis, and the sequence is read by detecting the fluorescence. fishersci.be Research has shown that primers with a 3'-end fluorescein label perform exceptionally well in DNA sequencing, yielding clear results for up to 500 base pairs. oup.com

A more advanced application involves Fluorescence Resonance Energy Transfer (FRET) primers. nih.govnih.gov These primers incorporate a fluorescein derivative as a donor fluorophore at the 5' end and another dye (an acceptor) elsewhere in the sequence. nih.govnih.gov When the donor is excited, it transfers energy to the acceptor, which then emits light at a longer wavelength. nih.gov This technology results in a 2- to 6-fold increase in fluorescence intensity compared to single-dye labels, allowing for sequencing with significantly less DNA template. nih.govnih.gov

In quantitative PCR (qPCR), FITC-labeled hybridization probes are used for real-time detection of DNA amplification. nih.gov For instance, in a study quantifying Cyclin D1 expression, a FITC-labeled probe and a second probe labeled with a different dye (LCRed) were designed to hybridize to adjacent sequences on the target DNA. nih.gov Upon hybridization, the two dyes are brought into close proximity, enabling FRET and the generation of a detectable signal, allowing for precise quantification of the target mRNA. nih.gov

Oligonucleotide Sequence (5' to 3') Application Reference
βG-151-F ProbeCAGAGGTTCTTTGAGTCCTTTGGGGATCTG-fluoresceinFluorescence RT-PCR for β-Globin nih.gov
Cyclin D1-158-F ProbeTCTGTGCATTTTCTGGAGAGGAAGAGG-fluoresceinFluorescence RT-PCR for Cyclin D1 nih.gov
Primer Ad-CAGGAAACAGCTATGACAmFl (Fluorescein at 3' end)DNA Sequencing of M13 DNA oup.com

Fluorescence In Situ Hybridization (FISH) for RNA and DNA Localization

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. creative-diagnostics.comwikipedia.org The method relies on a fluorescently labeled nucleic acid probe that binds with high complementarity to its target sequence. wikipedia.org FITC is one of the most frequently used fluorophores for labeling these probes, either directly or indirectly. nih.gov

In a direct FISH protocol, the probe itself is conjugated to FITC. nih.gov After hybridization, the location of the probe, and thus the target sequence, is visualized directly using a fluorescence microscope equipped with the appropriate filters for FITC's excitation and emission spectra. microscopyu.com This approach has been used to identify specific chromosomes in multicolor FISH experiments, where probes for different chromosomes are labeled with distinct fluorophores like FITC and CY3. microscopyu.com

In indirect FISH, the probe is labeled with a hapten, such as biotin (B1667282) or digoxigenin (B1670575) (DIG). Following hybridization, the hapten is detected using a fluorescently labeled antibody or streptavidin molecule. creative-diagnostics.com For example, a DIG-labeled probe can be detected with an anti-DIG antibody that is conjugated to FITC. nih.gov This multi-layer approach can amplify the signal, which is especially useful for detecting low-abundance targets. ucl.ac.uk

Combined DNA-RNA FISH protocols have also been developed, allowing for the simultaneous detection of a gene (DNA) and its transcript (RNA) within the same cell. nih.gov In one such protocol to study X chromosome inactivation, a digoxigenin-labeled DNA probe for the X chromosome was visualized with a FITC-conjugated antibody (green signal), while a biotin-labeled RNA probe for the Xist transcript was detected with a rhodamine-conjugated antibody (red signal). nih.gov This enabled researchers to visualize the physical location of the chromosome and the RNA being transcribed from it.

FISH Application Probe Label Detection Method Visual Signal Reference
Multicolor Chromosome PaintingFITC biotin-labeled Chr21 and ChrY probesDirect visualizationGreen fluorescence for Chr21 and ChrY microscopyu.com
Double In Situ HybridizationDIG-labeled probe and FITC-labeled probeIndirect detection for DIG (e.g., anti-DIG-AP), direct for FITCChromogenic (e.g., purple) and fluorescent (green) ucl.ac.uk
Combined DNA-RNA FISHDNA Probe: Digoxigenin; RNA Probe: BiotinDNA: Anti-DIG antibody conjugated to FITC; RNA: Antibody conjugated to rhodamineDNA: Green; RNA: Red nih.gov

Challenges, Limitations, and Future Research Directions

Photophysical Characteristics and Their Research Implications

The photophysical properties of 6-FITC, while making it a popular choice, also present significant challenges that require careful consideration and mitigation in experimental design.

Photobleaching, the irreversible photodegradation of a fluorophore, is a significant limitation of fluorescein-based dyes, including 6-FITC. wikipedia.orgazolifesciences.com This phenomenon leads to a loss of fluorescent signal upon exposure to light, which can compromise the temporal and spatial resolution of imaging experiments. azolifesciences.comnih.gov

Several strategies can be employed to mitigate photobleaching:

Use of Antifade Reagents: The addition of antifade reagents to the mounting medium is a common practice. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to reduce the photobleaching of 5-FITC by 40%. Other antifade agents like n-propyl gallate in glycerol (B35011) can also prolong signal retention.

Oxygen Scavenging Systems: Since photobleaching often involves reactive oxygen species, enzymatic oxygen scavenging systems can be used to deplete molecular oxygen from the imaging solution, thereby reducing the rate of photobleaching. nih.gov

Photostable Alternatives: In applications where photostability is paramount, derivatives of fluorescein (B123965) such as Alexa Fluor 488 and DyLight 488 have been developed to offer greater photostability and higher fluorescence intensity. wikipedia.org While not a direct mitigation for 6-FITC, using these alternatives is a practical approach in demanding imaging conditions. nih.gov

Controlled Illumination: Minimizing the exposure of the sample to excitation light by using neutral-density filters can reduce photobleaching, although this may also decrease the signal-to-noise ratio. azolifesciences.com

Interestingly, the propensity of FITC for photobleaching can be harnessed in certain experimental techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure the lateral mobility of proteins in membranes. wikipedia.org

The fluorescence of fluorescein is highly dependent on pH, a characteristic that can be both a tool and a challenge. wikipedia.orgresearchgate.net The fluorescence intensity of FITC conjugates increases with pH, with an optimal range at pH 8 and above. oup.com This pH sensitivity is due to the ionization equilibrium of the fluorescein molecule, which has a pKa of approximately 6.4. wikipedia.org

In cellular environments, where pH can vary between different compartments (e.g., cytosol vs. lysosomes), this sensitivity must be carefully managed:

Ratiometric Imaging: To obtain pH measurements independent of probe concentration, ratiometric imaging techniques can be employed. researchgate.net This involves exciting the fluorophore at two different wavelengths while measuring emission at a single wavelength. researchgate.net

In Situ Calibration: Calibrating the pH dependence of the FITC conjugate directly within the cellular compartment of interest is a crucial step for accurate pH determination. nih.gov This can be achieved by using ionophores like monensin (B1676710) to equilibrate the internal and extracellular pH. nih.gov

Dual-Labeling: Co-localizing the FITC conjugate with a pH-insensitive fluorophore, such as tetramethylrhodamine (B1193902) isothiocyanate (TRITC), allows for the determination of pH from the ratio of emissions from the two dyes. nih.gov

Dyad Systems: Recent research has focused on developing dyad systems where FITC is chemically associated with another fluorophore, creating a ratiometric probe. For example, linking an iridium (III) complex with FITC allows for intracellular pH monitoring. nih.gov Another approach involves creating a time-resolved FRET system by linking two pyrene (B120774) groups to FITC, extending the range of pH sensitivity. nih.gov

The pH-dependent fluorescence of FITC has been effectively utilized to measure the pH of subcellular compartments like lysosomes. nih.gov

Fluorescence quenching, the decrease in fluorescence intensity due to a variety of processes, is another significant challenge associated with 6-FITC. nih.gov Quenching can occur through several mechanisms, including self-quenching at high concentrations and interactions with other molecules. plos.org

Key aspects of FITC fluorescence quenching and strategies to address it include:

Concentration-Dependent Quenching: At high labeling densities or concentrations, FITC molecules can interact with each other, leading to self-quenching. plos.org This can be mitigated by optimizing the fluorophore-to-protein ratio during conjugation to avoid over-labeling. assaygenie.com

Interaction with Quenchers: The fluorescence of FITC can be quenched by its reaction with small molecular weight thiols like cysteine and glutathione. researchgate.net This property has been exploited to develop assays for detecting such molecules. researchgate.net

FRET-Based Quenching: Fluorescence Resonance Energy Transfer (FRET) can occur when FITC is in close proximity to an acceptor molecule, such as large gold nanoparticles, leading to quenching of its fluorescence. rsc.org

Photochemical Quenching: This process may involve a photochemical intermediate that is fluorescently inactive. nih.gov

Understanding the specific quenching mechanism at play is crucial for designing experiments that minimize this effect or, in some cases, harness it for sensing applications.

Management of pH Sensitivity of Fluorescence Signal in Cellular Environments

Methodological Refinements for Enhanced Conjugate Performance

The performance of 6-FITC labeled conjugates is highly dependent on the purity of the final product and the minimization of non-specific interactions.

A common issue in labeling reactions is the presence of unreacted FITC, which can lead to high background fluorescence. nih.govresearchgate.net Therefore, efficient purification is essential.

Several techniques are employed for this purpose:

Gel Filtration Chromatography: This is a widely used method to separate the larger FITC-protein conjugate from the smaller, unreacted dye molecules. sigmaaldrich.comulab360.com A fine-sized gel matrix with an appropriate exclusion limit (e.g., 20,000 to 50,000 for globular proteins) is typically used. sigmaaldrich.com

Dialysis: Dialysis against a suitable buffer can effectively remove free FITC. medchemexpress.com Using activated charcoal in the dialysis buffer can further enhance the removal of the unreacted dye. medchemexpress.com

Tandem Affinity Purification (TAP): This modified protocol involves introducing affinity tags at both the N- and C-terminus of the target protein. nih.govresearchgate.net This two-step purification process significantly reduces precipitation, degradation, and background fluorescence from unreacted FITC. nih.govportlandpress.com

Spin Columns: For smaller sample volumes, spin columns containing a suitable resin can be used for rapid purification of the labeled protein. assaygenie.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 reverse-phase column can be used to achieve high purity of FITC-labeled peptides and proteins. peptideweb.com

The choice of purification method depends on the scale of the experiment and the nature of the labeled biomolecule.

Nonspecific binding of FITC conjugates to surfaces or cellular components can result in high background fluorescence, obscuring the specific signal. nih.govthermofisher.com

Strategies to minimize nonspecific binding include:

Blocking Agents: Pre-incubating the sample with blocking agents can reduce nonspecific interactions. Common blocking agents include bovine serum albumin (BSA), fetal calf serum (FCS), and normal human IgG. nih.govancell.com For ionic fluorochromes like FITC, which is negatively charged, using a high concentration of a blocking protein like human IgG (2%) can be particularly effective in reducing background fluorescence. nih.gov

Optimizing Probe Concentration: Titrating the concentration of the fluorescent probe is crucial. Using the optimal concentration ensures a bright, specific signal with minimal background. thermofisher.com

Washing Steps: Thoroughly washing the sample with a buffered saline solution like PBS after labeling helps to remove unbound fluorophores. thermofisher.com

Use of Neutral Fluorochromes: In some cases, switching to a nonionic fluorochrome, such as BODIPY FL, can be advantageous as they may not require as stringent blocking conditions as FITC. nih.gov

Reducing Autofluorescence: Cellular autofluorescence can also contribute to background noise. nih.gov This can be addressed by using chemical agents like trypan blue or sodium borohydride, or by choosing fluorophores that emit in the far-red spectrum where autofluorescence is less common. nih.govsouthernbiotech.comptglab.com

By carefully considering and addressing these challenges, researchers can significantly improve the quality and reliability of data obtained using 6-FITC as a fluorescent probe.

Development of Advanced Fluorescein-Based Probes and Conjugates

Design of Novel Derivatives with Improved Photostability or pH Resistance

A significant limitation of traditional fluorescein-based dyes is their susceptibility to photobleaching and the pH-dependent nature of their fluorescence. syronoptics.comrsc.org To overcome these drawbacks, substantial research has focused on the rational design of novel fluorescein derivatives with enhanced properties.

Photostability: Fluorescein is known to undergo comparatively rapid photobleaching, which limits its use in long-term imaging experiments. rsc.org Its 2',7'-difluoro derivative, Oregon Green, is somewhat more photostable and has seen wider use in fluorescence microscopy. rsc.org Another strategy involves replacing the oxygen bridge in the xanthene core with other atoms. For example, phospha-fluorescein (POF), a phosphine (B1218219) oxide-containing analogue, displays significantly red-shifted absorption and fluorescence along with superior resistance to photobleaching compared to standard fluorescein. rsc.org Recently designed N-cyanorhodamines, which are analogues of fluoresceins, also exhibit high photostability, making them suitable for live-cell imaging. rsc.org

pH Resistance: The fluorescence of FITC is highly sensitive to pH, decreasing significantly in acidic environments. tdblabs.se This can be a major issue for quantitative studies in cellular compartments with varying pH levels. researchgate.net One successful approach to mitigate this is the introduction of electron-withdrawing groups into the fluorescein structure, which lowers the pKa of the phenolic group. thermofisher.com This makes the resulting dyes, such as the Oregon Green family, less sensitive to pH changes within the near-neutral physiological range. thermofisher.com Another innovative strategy involves introducing a hydrogen-bonding acceptor, like morpholine, near the phenolic hydroxyl group, which can convert conventional phenolic fluorophores into pH-resistant derivatives. nih.gov

Researchers have also developed ratiometric probes to circumvent issues of pH sensitivity and other environmental factors. nih.gov These probes often consist of a dyad structure, associating a pH-sensitive fluorophore like FITC with a pH-insensitive one. By taking the ratio of the two different emission signals under a single excitation wavelength, a more accurate and reliable measurement of pH can be obtained. nih.gov

Integration with Nanomaterials for Enhanced Imaging and Delivery Research

Enhanced Imaging and Stability: FITC has been successfully conjugated to a range of nanoparticles, including those made of silver, silica (B1680970), and conjugated polymers. mdpi.comnih.govresearchgate.net For example, when FITC is used to cap silver nanoparticles (AgNPs), the resulting AgNPs–FITC system is hydrophilic and stable, opening opportunities for creating a new generation of fluorescent markers for biological analysis. mdpi.com Silica nanoparticles functionalized with FITC have been developed as fluorescent probes for bioimaging and intracellular tracking. researchgate.net These nanoparticles can be designed to be non-toxic and are efficiently taken up by cells, making them effective cell trackers. researchgate.netresearchgate.net

Advanced Applications: The integration of FITC with nanomaterials enables more advanced applications. For instance, FITC-doped conjugated polymer nanoparticles (PFO NPs) have been engineered to function as a two-photon ratiometric fluorescent nanosensor for monitoring intracellular pH. nih.gov These nanosensors exhibit high sensitivity, excellent stability, and low cytotoxicity, allowing for real-time imaging of pH fluctuations within living cells under both one-photon and two-photon excitation. nih.gov Two-photon excitation is particularly advantageous for its ability to penetrate deeper into tissue. nih.gov Furthermore, FITC-conjugated magnetite nanoparticles (MNPs) have been fabricated for use as biomarkers in cellular imaging, combining fluorescence detection with the magnetic properties of the nanoparticles. chemisgroup.us This multi-functionality demonstrates the potential of FITC-nanoparticle conjugates in creating sophisticated tools for biomedical research. chemisgroup.us

Comparative Analysis with Alternative Fluorescent Tags

Advantages and Disadvantages of FITC in Specific Research Applications

Fluorescein isothiocyanate (FITC) was one of the first fluorescent dyes used for immunofluorescence and remains widely used due to several key advantages. leica-microsystems.com However, it also possesses significant limitations, especially when compared to more modern fluorescent tags.

Advantages:

High Molar Absorptivity: FITC has a high absorption coefficient, meaning it efficiently absorbs excitation light, which contributes to its bright fluorescence signal. tdblabs.se

Versatility: It can be conjugated to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, making it a versatile tool for various applications like flow cytometry and immunofluorescence. syronoptics.com

Stable Conjugation: The isothiocyanate group forms a stable covalent thiourea (B124793) bond with primary amines on target molecules, ensuring durable labeling. tdblabs.sesyronoptics.com

Disadvantages:

Photobleaching: FITC is highly susceptible to photobleaching, where its fluorescence rapidly fades upon exposure to light. syronoptics.comnih.gov This is a major drawback for fluorescence microscopy, particularly for techniques requiring prolonged or intense illumination. nih.govresearchgate.net In comparative studies, FITC fluorescence was observed to decrease by over 20% in just 80 seconds of exposure under a microscope. researchgate.net

pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, decreasing significantly in acidic environments. syronoptics.comtdblabs.se This makes it less reliable for quantitative measurements in cellular compartments with variable pH, such as endosomes and lysosomes.

Spectral Overlap: In multi-color flow cytometry, the broad emission spectrum of FITC can overlap with the spectra of other dyes, such as Phycoerythrin (PE). nih.gov This necessitates a process called fluorescence compensation to correct for the signal spillover, which can be complex and a source of error if not performed correctly. nih.goved.ac.uk

Comparison with Alternatives: Compared to newer dyes, FITC's disadvantages are more pronounced. The Alexa Fluor family of dyes, for example, offers significant improvements. Alexa Fluor 488, a spectral alternative to FITC, is brighter, more photostable, and less sensitive to pH changes. leica-microsystems.com Similarly, Lissamine Rhodamine (RB 200) has been shown to provide better staining contrast than FITC and does not demonstrably fade when irradiated for several minutes. nih.gov While FITC remains a cost-effective and useful tool for certain applications, such as standard flow cytometry with proper compensation, alternative dyes are often preferred for demanding applications like quantitative microscopy and multi-color imaging. nih.govresearchgate.net

Table 1: Comparison of FITC with Alternative Fluorescent Dyes

Feature Fluorescein isothiocyanate (FITC) Alexa Fluor® 488 Phycoerythrin (PE) Lissamine Rhodamine (RB 200)
Excitation Max (nm) ~495 tdblabs.se ~493 leica-microsystems.com ~488 wikilectures.eu ~570 (for conjugates)
Emission Max (nm) ~519 tdblabs.se ~519 leica-microsystems.com ~575 wikilectures.eu ~590 (for conjugates)
Photostability Low; fades rapidly syronoptics.comresearchgate.net High; significantly more photostable than FITC leica-microsystems.com Moderate High; no demonstrable fading observed in some studies nih.gov
pH Sensitivity High; fluorescence decreases in acidic pH syronoptics.comtdblabs.se Low; stable across a wider pH range leica-microsystems.com Low Not significantly affected
Common Application Flow Cytometry, Immunofluorescence syronoptics.com Microscopy, Flow Cytometry, High-Resolution Imaging leica-microsystems.com Flow Cytometry (bright signal) nih.gov Fluorescence Microscopy nih.gov

Note: Spectral properties can vary slightly depending on conjugation and the local environment.

Emerging Applications and Future Research Frontiers

While FITC is a mature technology, research continues to expand its applications into new and innovative frontiers, particularly in the development of highly specific biosensors and its use in advanced imaging techniques. nih.govresearchgate.net

Novel Biosensors: A major area of development is the design of novel fluorescein-based probes that can detect specific ions and small molecules within biological systems. nih.gov By modifying the fluorescein structure, researchers have created probes with high selectivity and sensitivity. For example, novel probes based on fluorescein derivatives have been synthesized to specifically detect and image Cu²⁺ ions in living cells, which is important for understanding the roles of metal ions in physiological and pathological processes. researchgate.netfrontiersin.org Similarly, a fluorescein-based fluorescent probe has been developed for detecting hydrogen sulfide (B99878) (H₂S), a critical signaling molecule, enabling the visualization of endogenous H₂S in living cells and blood plasma. acs.org These developments showcase a shift from using FITC as a general label to a platform for creating functional probes that respond to specific biological events. nih.gov

Advanced Imaging Modalities: The integration of FITC and its derivatives into advanced imaging technologies represents another key research frontier. Fluorescein-based nanoprobes are being designed for two-photon microscopy. nih.gov Two-photon excitation uses lower-energy, near-infrared light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence compared to conventional one-photon microscopy. nih.gov For example, FITC-doped conjugated polymer nanoparticles have been successfully used for two-photon ratiometric imaging of intracellular pH, demonstrating the potential for FITC in sophisticated, real-time physiological studies. nih.gov

Future Directions: Future research is likely to focus on further improving the core properties of fluorescein-based dyes, such as enhancing photostability and quantum yield through new chemical modifications. researchgate.net There is also significant potential in combining FITC-based probes with other technologies. This includes integration with nanomaterials to create multifunctional agents for theranostics—combining therapeutic delivery with diagnostic imaging. rsc.org The development of probes for an even wider array of biological targets and the refinement of their in vivo stability will continue to be active areas of investigation, ensuring that fluorescein derivatives remain relevant tools in biomedical science. researchgate.netacs.org

Innovations in Biosensor Development and Sensing Mechanisms

The development of novel biosensors remains a vibrant area of research, with 6-FITC playing a pivotal role in innovative sensing strategies. A significant trend is the creation of ratiometric fluorescent sensors, which offer more precise and quantitative measurements by taking the ratio of two emission intensities, thus minimizing interference from environmental factors.

One such innovation involves the use of 6-FITC-doped rattle-type silica colloidal particles for the detection of superoxide (B77818) anions (O₂•⁻) Current time information in Nyong-et-Kellé, CM.researchgate.net. In this system, 6-FITC acts as a stable reference fluorophore, while a probe molecule that reacts with the analyte produces a second fluorescent signal. This dual-emission system allows for the ratiometric determination of O₂•⁻ concentrations with high sensitivity researchgate.net. Similarly, ratiometric biosensors for pH and urea (B33335) have been developed using 6-FITC-dextran encapsulated in alginate microspheres, demonstrating the versatility of 6-FITC in sensing different analytes tdblabs.seexpertcytometry.com.

Fluorescence Resonance Energy Transfer (FRET) is another powerful mechanism harnessed in 6-FITC-based biosensors. FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore. nih.govfluorofinder.commiltenyibiotec.com In one application, a FRET-based biosensor was designed to detect the HIV-1 viral protein gp120. In this sensor, 6-FITC was paired with another fluorophore, and the binding of gp120 brought the two fluorophores into proximity, resulting in a detectable FRET signal . Another example includes the use of 6-FITC in FRET-based peptide probes to detect the activity of matrix metalloproteinase-9 (MMP9), a cancer-related enzyme biocompare.com.

Future research in this area is directed towards creating more sophisticated and sensitive biosensors. This includes the development of multi-analyte sensors and the integration of 6-FITC with novel nanomaterials to enhance signal amplification and stability.

Biosensor Type Analyte Sensing Mechanism Key Innovation Reference
Ratiometric NanosensorSuperoxide Anion (O₂•⁻)Dual-emission fluorescenceUse of 6-FITC doped rattle-type silica nanoparticles as a stable reference. Current time information in Nyong-et-Kellé, CM.researchgate.net
Ratiometric MicrospherepH, UreaFluorescence intensity changeEncapsulation of 6-FITC-dextran in alginate microspheres for urinary analysis. tdblabs.seexpertcytometry.com
FRET BiosensorHIV-1 gp120FRET between fluorophore pairsDetection of viral protein-receptor binding through changes in FRET.
FRET Peptide ProbeMatrix Metalloproteinase-9 (MMP9)FRET between FITC and a quencherMonitoring cancer cell function through protease activity. biocompare.com
Quenching-based SensorPerfluorooctanesulfonic acid (PFOS)Fluorescence quenchingDetection of environmental pollutants. nih.govaatbio.com

Advanced Live Cell Tracking and Imaging in Model Systems

The ability to track living cells over time is crucial for understanding dynamic biological processes. 6-FITC has been a long-standing tool for this purpose, and current research focuses on enhancing its performance in advanced live-cell imaging applications.

A primary challenge in long-term live-cell imaging is the photostability of the fluorescent probe. 6-FITC is known to be susceptible to photobleaching, which can limit the duration of imaging experiments researchgate.netnih.gov. To address this, researchers have developed strategies to improve its photostability, such as incorporating 6-FITC into silica nanoparticles. These nanoparticles protect the dye from the cellular environment and reduce photobleaching, allowing for more extended tracking of cells, such as human umbilical vein endothelial cells nih.gov.

In in vivo imaging, 6-FITC has been used in various model organisms to study biological processes in a living context. For example, 6-FITC-labeled rituximab (B1143277) has been used to monitor its biodistribution in lymphoma-bearing nude mice, providing real-time analysis of the antibody's tumor-targeting capability nih.gov. In another study, 6-FITC-dextran was employed for in vivo imaging of intestinal permeability following severe burn injury in mice researchgate.net.

Despite these successes, the use of 6-FITC in long-term in vivo tracking can be limited by its fluorescence properties. Its emission in the visible green spectrum can be subject to interference from tissue autofluorescence nih.gov. Consequently, there is a trend towards developing and utilizing alternative dyes with emission spectra in the far-red or near-infrared regions, which offer better tissue penetration and lower autofluorescence nih.gov. However, the low cost and well-established conjugation chemistry of 6-FITC ensure its continued use, often in combination with these newer dyes for multi-color imaging studies nih.gov.

Future directions in this field include the development of novel 6-FITC formulations with enhanced photostability and brightness, as well as the design of activatable probes that only become fluorescent upon interacting with a specific target, thereby improving the signal-to-noise ratio in complex biological environments.

Application Model System Key Challenge/Limitation Innovation/Finding Reference
Endothelial Cell TaggingHuman Umbilical Vein Endothelial Cells (HUVEC)Photobleaching of FITCEncapsulation in silica nanoparticles enhances photostability for long-term tracking. nih.gov
Antibody BiodistributionLymphoma-bearing nude miceIn vivo signal stability and specificityReal-time monitoring of FITC-Rituximab accumulation in tumors. nih.gov
Intestinal PermeabilityMice with severe burn injurySignal quenching through tissueIncreased fluorescence signal after injury overcomes quenching, enabling imaging. researchgate.net
Hepatic Progenitor Cell TrackingChronic liver disease mouse modelsTissue autofluorescence with green-emitting dyesDiD dye with far-red emission used for long-term tracking, with FITC for co-localization. nih.gov

Innovations in Multi-labeling and Multiplexing Assays for Systems Biology

Systems biology aims to understand the complex interactions within biological systems, which often requires the simultaneous detection of multiple components. Multi-labeling and multiplexing assays, particularly in flow cytometry, are essential tools in this endeavor, and 6-FITC remains a common choice of fluorophore.

To minimize the complications of spectral overlap, careful panel design is crucial. This involves selecting fluorophores with minimal spectral overlap and using brighter fluorophores for weakly expressed targets and less bright ones like 6-FITC for abundant targets jacksonimmuno.com. The development of new fluorescent dyes with narrower emission spectra and tandem dyes, which utilize FRET to achieve a larger Stokes shift, has expanded the options for multicolor panel design and reduced the reliance on extensive compensation biocompare.combio-rad-antibodies.com.

Despite the availability of newer fluorophores, 6-FITC's versatility, cost-effectiveness, and compatibility with a wide range of instruments ensure its continued use in multiplexing assays tdblabs.sebiocompare.com. Innovations in instrumentation, such as spectral flow cytometry, which measures the entire emission spectrum of each fluorophore, offer more advanced methods for unmixing signals and managing spectral overlap, further extending the utility of traditional dyes like 6-FITC.

Future research will likely focus on developing more sophisticated spectral unmixing algorithms and creating novel fluorophores that are spectrally distinct from the commonly used color palette, thereby simplifying the design of complex multicolor experiments.

Technique Challenge Innovation/Strategy Relevance of 6-FITC Reference
Multicolor Flow CytometrySpectral overlap with other fluorophores (e.g., PE)Compensation (manual and automated)A standard fluorophore requiring careful compensation in multicolor panels. expertcytometry.combioinformin.netcuanschutz.eduuth.edubdbiosciences.com
Multiplexed ImagingEmission crosstalk between channelsSequential imaging, spectral unmixing algorithmsA common fluorophore in multiplexed imaging that requires strategies to mitigate crosstalk. nih.govmicroscopyfocus.com
High-Content Flow CytometryLimited number of spectrally distinct fluorophoresUse of tandem dyes and novel fluorophores (e.g., StarBright Dyes)A foundational dye, often used in combination with newer dyes in large panels. biocompare.combio-rad-antibodies.com
Panel DesignBalancing signal brightness and spectral spilloverPairing bright fluorophores with low-abundance targets and dimmer fluorophores like FITC with high-abundance targets.A less bright fluorophore suitable for highly expressed antigens. jacksonimmuno.com

Expanding Research in Glycomics and Glycobiology using FITC

Glycomics, the study of the entire complement of sugars (glycans) in an organism, is a rapidly growing field. Glycans play critical roles in numerous biological processes, and their analysis is essential for understanding health and disease. 6-FITC is increasingly being utilized as a labeling agent in various glycomic and glycobiological studies.

A common approach in glycan analysis involves the enzymatic or chemical release of glycans from glycoproteins, followed by fluorescent labeling for detection and quantification researchgate.netsigmaaldrich.comoup.com. 6-FITC can be conjugated to glycans, enabling their analysis by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry researchgate.netsigmaaldrich.com. This allows for the high-throughput profiling of N-glycans from biotherapeutics and biological samples, which is crucial for quality control and biomarker discovery researchgate.netzenodo.orgnih.gov.

Lectin microarrays are another powerful tool in glycomics, where immobilized lectins (carbohydrate-binding proteins) are used to capture glycoproteins from a sample. The bound glycoproteins can then be detected using a fluorescently labeled antibody, or the glycoproteins themselves can be labeled with a dye like 6-FITC prior to incubation with the microarray nih.govzenodo.org. This high-throughput method allows for the rapid analysis of cell surface glycosylation nih.gov.

Furthermore, 6-FITC is used to study protein-carbohydrate interactions directly. For instance, fluorescence polarization assays can measure the binding of a 6-FITC-labeled carbohydrate to its protein receptor rsc.org. In other studies, 6-FITC has been used to label lectins to investigate their binding to carbohydrate microarrays beilstein-journals.orgresearchgate.net. However, it is important to note that the addition of a fluorescent label like 6-FITC can sometimes alter the binding affinity of the protein-carbohydrate interaction, a factor that must be considered when interpreting results researchgate.net.

The future of 6-FITC in glycomics will likely involve its integration into more automated and high-throughput workflows. There is also a need to develop more efficient and specific labeling strategies to capture the vast diversity of the glycome.

Application Area Methodology Role of 6-FITC Key Finding/Challenge Reference
High-Throughput N-Glycan AnalysisLC-MS of released and labeled glycansFluorescent label for glycan detection and quantification.Enables rapid screening of glycans for biopharmaceutical development. researchgate.net
Cell Surface Glycosylation ProfilingLectin microarraysLabel for glycoproteins or detection antibodies.A high-throughput method to analyze accessible cell-surface glycans on live cells. nih.gov
Protein-Carbohydrate Interaction StudiesFluorescence polarizationFluorescent tag on the carbohydrate ligand.Allows for the quantitative measurement of binding affinities (Kd). rsc.org
Lectin-Carbohydrate Binding AnalysisCarbohydrate microarraysLabel for lectins to study their binding specificity.FITC labeling can alter the binding profile of the lectin. beilstein-journals.orgresearchgate.net

Q & A

Q. What are the structural and functional differences between Fluorescein 5-isothiocyanate (5-FITC) and 6-isothiocyanate (6-FITC) isomers?

Fluorescein 6-isothiocyanate (6-FITC) differs from its 5-FITC isomer in the position of the reactive isothiocyanate (-N=C=S) group on the fluorescein core. The 6-FITC isomer (CAS 18861-78-4) is often preferred for protein labeling due to its higher conjugation efficiency under alkaline conditions (pH 8.5–9.5), as the spatial arrangement of the reactive group reduces steric hindrance during amine binding . However, commercial FITC is typically a mixture of both isomers, which may require chromatographic separation for isomer-specific applications .

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

  • Storage : Store lyophilized 6-FITC at 2–8°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .
  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as 6-FITC may cause respiratory irritation or allergic reactions .

Q. How is this compound typically used in protein labeling, and what buffer systems are optimal?

6-FITC reacts with primary amines (e.g., lysine residues) under alkaline conditions (pH 8.5–9.5) to form stable thiourea bonds. A 0.1 M carbonate-bicarbonate buffer (pH 9.0) is ideal for maintaining reactive amine groups while minimizing hydrolysis of the isothiocyanate moiety. A molar ratio of 10:1 (FITC:protein) is recommended to avoid overlabeling, which can cause fluorescence quenching .

Q. What safety precautions are critical when working with this compound?

  • Personal Protective Equipment (PPE) : Use EN 374-certified gloves, NIOSH-approved respirators (N100/P3), and chemical-resistant clothing .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize labeling efficiency while minimizing fluorescence quenching in protein conjugates?

  • Step 1 : Pre-purify the protein to remove free amines (e.g., Tris buffer) that compete with FITC binding.
  • Step 2 : Use a 10:1 molar ratio of 6-FITC:protein and incubate at 4°C for 4–8 hours to reduce nonspecific binding.
  • Step 3 : Separate labeled proteins from free FITC using size-exclusion chromatography (e.g., Sephadex G-25) .
  • Critical Parameter : Monitor pH stability during conjugation—quenching increases at pH < 8.0 due to protonation of fluorescein’s phenolic groups .

Q. What experimental strategies address batch-to-batch variability in fluorescence intensity of 6-FITC conjugates?

  • Isomer Purity : Verify isomer composition via HPLC (e.g., C18 column with acetonitrile/water gradient). Commercial 6-FITC often contains ≤5% 5-FITC, which may alter emission profiles .
  • Quality Control : Standardize labeling protocols using a reference protein (e.g., bovine serum albumin) and measure fluorescence intensity at λexem = 491/516 nm .

Q. How does competitive binding assay design with 6-FITC require adjustment for low-affinity targets?

  • Titration : Perform serial dilutions of the unlabeled competitor to determine IC50 values.
  • Buffer Optimization : Include 0.1% BSA or Tween-20 to reduce nonspecific binding.
  • Data Correction : Normalize fluorescence signals against controls (e.g., FITC-only and unlabeled protein) to account for background noise .

Q. What methodological approaches resolve spectral overlap in multiplexed fluorescence imaging using 6-FITC?

  • Spectral Unmixing : Use narrow-band filters (e.g., 510–550 nm for FITC) and reference spectra for deconvolution.
  • Alternative Fluorophores : Pair 6-FITC with dyes emitting >600 nm (e.g., Cy5) to minimize crosstalk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.